Nlrp3-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H25NO5 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
6-[(2S)-1,5-dihydroxypentan-2-yl]-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C25H25NO5/c1-14-4-2-6-17-16(14)7-8-19-21(17)23(29)24(30)22-18-9-10-26(12-20(18)31-25(19)22)15(13-28)5-3-11-27/h2,4,6-8,15,27-28H,3,5,9-13H2,1H3/t15-/m0/s1 |
Clé InChI |
IZYGWVLDEVWNOE-HNNXBMFYSA-N |
SMILES isomérique |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)[C@@H](CCCO)CO |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)C(CCCO)CO |
Origine du produit |
United States |
Foundational & Exploratory
Nlrp3-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization, serving as a comprehensive resource for researchers in inflammation and drug discovery.
Core Properties and Inhibitory Activity of this compound
This compound is a small molecule inhibitor designed to target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.
| Identifier | Value | Citation |
| CAS Number | 2906872-59-9 | [1][2][3] |
| Molecular Formula | C25H25NO5 | [1][3] |
| Molecular Weight | 419.47 g/mol | [1][3] |
| Pharmacological Property | Value | Assay Details | Citation |
| IC50 for IL-1β release | 0.065 µM | ELISA assay in mouse peritoneal macrophages. | [2] |
Mechanism of Action: Inhibition of ASC Oligomerization
The NLRP3 inflammasome is a multi-protein complex comprising the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5][6] Its activation is a two-step process: a priming signal (Signal 1), often initiated by Toll-like receptor agonists like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[2][7]
Upon activation, NLRP3 oligomerizes and recruits ASC, which then forms large prion-like filaments known as ASC specks.[4][6][8] This ASC oligomerization is a critical step for the recruitment and subsequent auto-activation of pro-caspase-1.[9][10] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.[6][11]
This compound exerts its inhibitory effect by directly interfering with the formation of the NLRP3 inflammasome complex through the inhibition of ASC oligomerization.[2] By preventing this crucial step, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β.[2]
Signaling Pathway and Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition by this compound.[3][12][13]
a. Cell Culture and Priming:
-
Culture BMDMs or PMA-differentiated THP-1 cells in 96-well plates.[12]
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[3][12]
b. Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 activation by adding a Signal 2 agonist, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1-2 hours.[3][12]
c. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
d. Assessment of Cell Lysis (Pyroptosis):
-
Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant using a commercial LDH cytotoxicity assay kit.[12]
ASC Oligomerization Assay
This Western blot-based assay directly visualizes the inhibition of ASC speck formation.[1][9]
a. Cell Lysis and Pellet Isolation:
-
Following inflammasome activation and inhibitor treatment as described above, lyse the cells in a hypotonic buffer.[9]
-
Centrifuge the lysates to pellet the ASC oligomers.[1]
b. Cross-linking and Western Blot:
-
Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[1][14]
-
Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC, followed by a secondary HRP-conjugated antibody.
-
Visualize the ASC monomers and cross-linked oligomers by chemiluminescence. A reduction in the high molecular weight oligomeric bands in the presence of this compound indicates inhibitory activity.
Western Blot for Cleaved Caspase-1 and IL-1β
This protocol assesses the processing of pro-caspase-1 and pro-IL-1β.[11][15][16]
a. Sample Preparation:
-
After treatment, collect both the cell culture supernatant and the cell lysates.
-
Precipitate the proteins from the supernatant using methods such as TCA precipitation.[17]
b. Western Blot Analysis:
-
Separate the proteins from both supernatant and lysate samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).
-
Use an antibody against a housekeeping protein (e.g., β-actin) for the lysate samples as a loading control.
-
Visualize the bands using chemiluminescence.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
In Vivo Model of LPS-Induced Septic Shock
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic inflammation.[18][19]
a. Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Induce septic shock by intraperitoneal (i.p.) injection of a high dose of LPS.[18]
b. This compound Administration:
-
Administer this compound (e.g., via i.p. injection) at a predetermined time point before or after the LPS challenge.
c. Assessment of Efficacy:
-
Monitor the survival and health status of the mice over a set period.
-
At specific time points, collect blood and peritoneal lavage fluid.
-
Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid by ELISA.
This technical guide provides a solid foundation for researchers working with this compound. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of NLRP3 inflammasome inhibition.
References
- 1. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]
- 8. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ASC oligomerization assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Nitric oxide suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
The Discovery and Development of NLRP3-IN-16: A Potent and Selective Inflammasome Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions from autoinflammatory syndromes to neurodegenerative and metabolic disorders. This has spurred significant interest in the discovery of small molecule inhibitors that can selectively target and modulate its activity. This technical guide details the discovery and development of NLRP3-IN-16, a novel and potent 2-aminopyrimidine derivative that has demonstrated significant promise as a selective inhibitor of the NLRP3 inflammasome. This document provides an in-depth overview of its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The nucleotide-binding oligomerization domain-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the host's response to pathogens and endogenous danger signals.[1] Its activation is a two-step process involving a priming signal, typically from microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalysis of pro-caspase-1 to its active form.[2][3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell, driving a potent inflammatory response.[4]
Given the central role of the NLRP3 inflammasome in numerous inflammatory pathologies, the development of selective inhibitors has become a major focus of therapeutic research. This compound has emerged from these efforts as a potent and selective inhibitor, offering a valuable tool for further investigation and potential therapeutic development.
Discovery of this compound: A 2-Aminopyrimidine Derivative
The discovery of this compound originated from a focused effort to identify novel chemical scaffolds with the ability to potently and selectively inhibit the NLRP3 inflammasome. The foundational work, as described in the research by Li J. and colleagues, centered on the exploration of 2-aminopyrimidine derivatives. This class of compounds was investigated for its potential to interact with key components of the inflammasome machinery. Through systematic screening and medicinal chemistry optimization, this compound was identified as a lead candidate with superior potency and selectivity.
Mechanism of Action
This compound exerts its inhibitory effect by targeting a critical step in the inflammasome activation cascade: the oligomerization of the adaptor protein ASC.[5] By preventing the formation of the ASC speck, a high-molecular-weight complex that serves as a platform for pro-caspase-1 recruitment and activation, this compound effectively halts the downstream signaling cascade.[5] This targeted mechanism prevents the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18, thereby dampening the inflammatory response.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulus | Readout | IC50 (μM) |
| IL-1β Release | Mouse Peritoneal Macrophages | LPS + Nigericin | ELISA | 0.065 |
| ASC Oligomerization | - | - | Western Blot | Inhibition Observed |
| Caspase-1 Activation | Mouse Peritoneal Macrophages | LPS + Nigericin | Western Blot | Inhibition of p20 subunit |
Table 2: Pharmacokinetic Properties of a related 2-aminopyrimidine derivative (for reference)
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 50 mg/kg |
| Effect | Decreased serum IL-1β in a septic mouse model |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Inhibition of IL-1β Release
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IL-1β secretion from activated macrophages.
Protocol:
-
Cell Culture: Mouse peritoneal macrophages are harvested and plated in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.
-
Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for 30 minutes.
-
Activation: The NLRP3 inflammasome is activated by adding 5 µM nigericin to each well and incubating for 1 hour.
-
Supernatant Collection: The cell culture supernatants are collected.
-
ELISA: The concentration of mature IL-1β in the supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
ASC Oligomerization Assay
Objective: To qualitatively assess the effect of this compound on the formation of the ASC speck.
Protocol:
-
Cell Culture and Treatment: Mouse peritoneal macrophages are cultured and treated with LPS and this compound as described in the IL-1β release assay.
-
Cell Lysis: After activation with nigericin, cells are washed with ice-cold PBS and lysed in a buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifugation: The cell lysates are centrifuged at a low speed to pellet the insoluble ASC specks.
-
Cross-linking: The pellet is resuspended and treated with a cross-linking agent, such as disuccinimidyl suberate (DSS), to stabilize the ASC oligomers.
-
Western Blotting: The cross-linked samples are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands corresponding to ASC monomers and oligomers are visualized using a chemiluminescence detection system. A reduction in the high-molecular-weight oligomeric bands in the presence of this compound indicates inhibition of ASC oligomerization.[6][7][8][9][10]
The logical workflow for this experimental protocol is depicted below.
In Vivo Sepsis Model
Objective: To evaluate the anti-inflammatory efficacy of a 2-aminopyrimidine derivative related to this compound in a mouse model of sepsis.
Protocol:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Induction of Sepsis: Sepsis is induced by intraperitoneal (i.p.) injection of a lethal dose of LPS.[11][12][13][14][15]
-
Inhibitor Administration: A 2-aminopyrimidine derivative is administered via i.p. injection at a dose of 50 mg/kg, typically at a specified time point relative to the LPS challenge (e.g., 30 minutes prior). A control group receives a vehicle injection.
-
Sample Collection: At a predetermined time point after LPS administration (e.g., 2 hours), blood is collected from the mice via cardiac puncture.
-
Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.
-
IL-1β Measurement: The concentration of IL-1β in the serum is quantified using an ELISA kit, as described in the in vitro protocol.
-
Data Analysis: The levels of serum IL-1β in the inhibitor-treated group are compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective inhibitors for the NLRP3 inflammasome. Its potent in vitro activity, coupled with a well-defined mechanism of action targeting ASC oligomerization, underscores its potential as a valuable research tool and a promising starting point for the development of novel therapeutics for a host of inflammatory diseases.
Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its efficacy in a broader range of preclinical disease models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of NLRP3 inhibition into clinical reality.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASC oligomerization assay [bio-protocol.org]
- 8. ASC oligomerization assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 11. Interleukin-1β Protection Against Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-1β Protection Against Experimental Sepsis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interleukin-1β induces in vivo tolerance to lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo Model for Sepsis Through Non-canonical NLRP3 Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
Investigating Nlrp3-IN-16 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, and its role in the innate immune system. This document details the mechanism of action of this compound, comprehensive experimental protocols for its characterization, and quantitative data regarding its efficacy.
Introduction to the NLRP3 Inflammasome and Innate Immunity
The innate immune system is the body's first line of defense against pathogens and endogenous danger signals. A key component of this system is the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in initiating inflammatory responses.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[2]
This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying inflammatory pathways and for the development of novel therapeutics.
This compound: Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome through a targeted mechanism. The primary mode of action is the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[3] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of mature IL-1β.[3]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for this compound.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the key efficacy data.
| Compound | Assay | Cell Type | IC50 (μM) | Reference |
| This compound | IL-1β Release | Mouse Peritoneal Macrophages | 0.065 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Inhibition of IL-1β Release
This protocol details the procedure to determine the IC50 value of this compound by measuring the inhibition of IL-1β release from activated macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or mouse peritoneal macrophages (PMs)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as Nigericin (5 µM) or ATP (5 mM), for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: Workflow for the in vitro IL-1β release inhibition assay.
ASC Oligomerization Assay
This protocol describes how to assess the effect of this compound on ASC oligomerization, a key indicator of inflammasome assembly.
Materials:
-
BMDMs or THP-1 cells
-
LPS
-
Nigericin or ATP
-
This compound
-
DSS (disuccinimidyl suberate) crosslinker
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: Seed and treat cells with LPS and this compound as described in the IL-1β release assay (steps 1-3).
-
NLRP3 Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Crosslinking: Wash the cells with PBS and add DSS to crosslink protein complexes.
-
Cell Lysis: Lyse the cells and collect the insoluble protein fraction by centrifugation.
-
Western Blotting: Resuspend the pellet in sample buffer, run the samples on an SDS-PAGE gel, and transfer to a membrane.
-
Immunodetection: Probe the membrane with an anti-ASC antibody to detect ASC monomers and oligomers.
-
Analysis: Compare the levels of ASC oligomers in this compound-treated cells to control cells.
Caption: Workflow for the ASC oligomerization assay.
In Vivo LPS-Induced Sepsis Model
This protocol outlines an in vivo model to evaluate the anti-inflammatory efficacy of this compound in a mouse model of sepsis.
Materials:
-
C57BL/6 mice
-
LPS (from E. coli)
-
This compound
-
Saline solution
-
ELISA kits for mouse IL-1β and other relevant cytokines
Procedure:
-
Animal Groups: Randomly assign mice to control, LPS, and LPS + this compound treatment groups.
-
Inhibitor Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups 1 hour before LPS challenge.[3]
-
Sepsis Induction: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS.
-
Monitoring: Monitor the survival and clinical signs of the mice for a defined period (e.g., 24-48 hours).
-
Sample Collection: At a specific time point post-LPS injection, collect blood and peritoneal lavage fluid.
-
Cytokine Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid using ELISA.
-
Histopathology: Collect organs (e.g., lungs, liver) for histological analysis to assess tissue damage and inflammation.
Caption: Workflow for the in vivo LPS-induced sepsis model.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. Its high potency and selectivity make it a promising candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the activity of this compound and other potential NLRP3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting NLRP3 Inflammasome: Structure, Function, and Inhibitors - Lou - Current Medicinal Chemistry [snv63.ru]
- 3. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Assay for the Evaluation of NLRP3 Inflammasome Inhibitors Using Nlrp3-IN-16
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][3][4] It also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death known as pyroptosis.[1][2] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a variety of chronic inflammatory and autoimmune diseases.[5] Consequently, small molecule inhibitors of the NLRP3 inflammasome, such as Nlrp3-IN-16, are valuable tools for research and potential therapeutics.
This document provides a detailed protocol for an in vitro assay to determine the potency and efficacy of NLRP3 inhibitors, using this compound as an example compound. The assay utilizes a well-established two-step activation model in macrophages.[1][4]
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS).[1] This leads to the activation of the NF-κB transcription factor, which upregulates the expression of NLRP3 and pro-IL-1β.[1][2][4] The second signal, provided by various stimuli such as the bacterial toxin nigericin or extracellular ATP, triggers a critical intracellular event like potassium (K+) efflux.[4] This leads to the oligomerization of NLRP3, recruitment of the ASC adaptor protein, and subsequent activation of caspase-1, culminating in cytokine maturation and pyroptosis.[1][2]
Experimental Design and Workflow
The experimental workflow involves priming cells, pre-incubating them with the inhibitor, activating the inflammasome, and finally collecting supernatant and cell lysates for downstream analysis of key readouts like IL-1β secretion, caspase-1 activity, and cell death (pyroptosis).
Protocols
Materials and Reagents
-
Cell Line: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for BMDM differentiation.
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 500 ng/mL).
-
Activating Agent: Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).
-
NLRP3 Inhibitor: this compound (or a known control like MCC950).
-
Assay Kits:
-
Mouse or Human IL-1β ELISA Kit.
-
Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
-
Protocol for NLRP3 Inflammasome Inhibition Assay
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well tissue culture plate at a density of 2.5 x 10⁵ to 5 x 10⁵ cells/well. Allow cells to adhere overnight.
-
Priming: Replace the medium with fresh medium containing the priming agent (e.g., 500 ng/mL LPS). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., from 10 µM down to 1 nM) in culture medium. After the priming step, gently remove the LPS-containing medium and add the medium containing the inhibitor or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add the activating agent (e.g., 10 µM Nigericin) to all wells except the negative control wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[1]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β ELISA and LDH assays. The remaining cells can be lysed for the Caspase-1 activity assay.
Protocol for IL-1β Measurement (ELISA)
Measure the concentration of IL-1β in the collected supernatants according to the manufacturer's protocol for the specific ELISA kit being used.
Protocol for Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits that use the substrate YVAD-AFC.
-
Cell Lysis: Lyse the cells from the assay plate by adding 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Prepare Reaction: In a new black 96-well plate, add 50 µL of cell lysate per well.
-
Add Reaction Buffer: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add Substrate: Add 5 µL of YVAD-AFC substrate (final concentration ~200 µM).
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.
-
Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Protocol for Cytotoxicity (LDH Assay)
Measure the amount of LDH released into the supernatant as an indicator of pyroptosis, following the manufacturer's instructions for the chosen LDH assay kit.
Data Presentation and Expected Results
The inhibitory effect of this compound is determined by measuring the reduction in IL-1β release, caspase-1 activity, and LDH release compared to the vehicle-treated control. The data can be used to calculate the half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Readout | Cell Type | IC₅₀ Value | Reference |
| This compound | IL-1β Release | (Not Specified) | 0.065 µM (65 nM) | [1] |
| MCC950 | IL-1β Release | Mouse BMDMs | ~7.5 nM | |
| MCC950 | IL-1β Release | Human Monocytes | ~8.1 nM | |
| CY-09 | IL-1β Release | Mouse BMDMs | 6 µM | |
| Oridonin | IL-1β Release | (Not Specified) | 0.75 µM |
Table 1: Summary of reported IC₅₀ values for various NLRP3 inhibitors. Data for this compound is highlighted. BMDMs: Bone Marrow-Derived Macrophages.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-16: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in cell culture applications. The following information is intended to guide researchers in utilizing this compound for investigating the role of the NLRP3 inflammasome in various biological processes and disease models.
Product Information
| Property | Value | Reference |
| Molecular Weight | 419.47 g/mol | [1] |
| CAS Number | 2906872-59-9 | [1][2] |
| Mechanism of Action | Potent and selective inhibitor of the NLRP3 inflammasome. It inhibits the release of IL-1β and the oligomerization of the adaptor protein ASC. | [2] |
| IC50 | 0.065 µM for IL-1β release | [2] |
Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted to the final working concentration in cell culture media.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Ethanol | Information not available | |
| Water | Information not available |
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality, serum-free cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.41947 mg of the compound (Molecular Weight = 419.47 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 100 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile, serum-free cell culture medium to the desired final working concentration. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the compound.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your cell culture, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.1% (v/v). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Experimental Protocols
The following are general protocols for using this compound in cell culture to inhibit NLRP3 inflammasome activation. Specific parameters such as cell type, seeding density, and treatment times should be optimized for your particular experimental system.
Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for Western blotting or cytotoxicity assays)
Experimental Workflow:
Caption: Experimental workflow for inhibiting NLRP3 inflammasome activation.
Protocol:
-
Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/mL or PMA-differentiated THP-1 cells) into a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Pre-treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours) to the wells.
-
Sample Collection: Following activation, collect the cell culture supernatants to measure secreted IL-1β. Cell lysates can also be prepared to analyze intracellular proteins.
-
Downstream Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
Western Blot: Analyze the cleavage of Caspase-1 (from pro-Caspase-1 to the active p20 subunit) in cell lysates or supernatants by Western blotting.
-
ASC Speck Visualization: For more advanced analysis, ASC oligomerization can be visualized by immunofluorescence microscopy.
-
Signaling Pathway
This compound exerts its inhibitory effect on the NLRP3 inflammasome signaling pathway. The following diagram illustrates the canonical activation of the NLRP3 inflammasome and the proposed point of inhibition by this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition by this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. Always handle chemical reagents with appropriate safety precautions.
References
Nlrp3-IN-16 animal model dosing and administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-16 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory diseases. This compound, identified as compound 12d in the work by Li et al., inhibits the release of the pro-inflammatory cytokine IL-1β with an IC₅₀ of 0.065 μM in in vitro assays.[1] These application notes provide available data on this compound and detailed protocols for its use in animal models, leveraging data from closely related compounds where direct in vivo data for this compound is not yet published.
Data Presentation
Quantitative data for this compound and the structurally related, co-developed compound 12a are summarized below.
Table 1: In Vitro Potency of this compound (Compound 12d)
| Compound | Target | Assay | IC₅₀ (μM) | Cell Type | Reference |
| This compound (12d) | NLRP3 Inflammasome | IL-1β Release | 0.065 | Mouse Peritoneal Macrophages | [1] |
Table 2: In Vivo Data for the Related Compound 12a (NLRP3-IN-15)
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| LPS-induced Sepsis (Mouse) | Intraperitoneal (i.p.) | 50 mg/kg | Decreased serum IL-1β, relieved thickening of the alveolar wall | [1] |
Table 3: Pharmacokinetic Profile of the Related Compound 12a (NLRP3-IN-15) in Mice
| Administration Route | Dose (mg/kg) | T½ (h) | Tₘₐₓ (h) | Bioavailability (F%) | Reference |
| Oral (p.o.) | 20 | 2.725 | 0.222 | 5.0 | [1] |
| Intravenous (i.v.) | 5 | 2.772 | 0.083 | N/A | [1] |
Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that activates inflammatory processes. Its activation is a critical step in the innate immune response and is typically described as a two-step process: priming and activation.
Caption: Canonical activation pathway of the NLRP3 inflammasome and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Administration
Note: this compound is a derivative of Tanshinone I and is expected to have low aqueous solubility. This protocol describes a common vehicle for administering hydrophobic compounds to mice. Researchers should first test the solubility of this compound in the chosen vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG400 (Polyethylene glycol 400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride (Saline), sterile
Procedure:
-
Prepare the vehicle solution by mixing the components in the following ratio (v/v):
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Sterile Saline
-
-
To prepare a 5 mg/mL stock solution of this compound, weigh the required amount of the compound.
-
First, dissolve the this compound powder completely in the DMSO component of the vehicle. Vortex or sonicate briefly if necessary.
-
Add the PEG400 and Tween 80 to the DMSO/compound mixture and mix thoroughly.
-
Finally, add the sterile saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, adjust the vehicle composition or the final concentration of the compound.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: LPS-Induced Sepsis Mouse Model and Administration of this compound
This protocol is based on the in vivo study of the closely related compound 12a and general protocols for LPS-induced sepsis.
Animals:
-
Male C57BL/6 mice, 8-12 weeks old, weighing 20-25g.
Materials:
-
This compound, formulated as described in Protocol 1.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).
-
Sterile, pyrogen-free 0.9% saline.
-
1 mL syringes with 27-30G needles.
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of LPS-induced sepsis.
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-12 per group), for example:
-
Group 1: Saline Control (receives vehicle and saline)
-
Group 2: LPS + Vehicle (receives vehicle and LPS)
-
Group 3: LPS + this compound (receives this compound and LPS)
-
-
Inhibitor Administration: Administer the formulated this compound via intraperitoneal (i.p.) injection. A starting dose of 50 mg/kg can be used based on the data for compound 12a. The control groups should receive an equivalent volume of the vehicle.
-
LPS Challenge: One hour after the inhibitor or vehicle administration, induce sepsis by i.p. injection of LPS. A dose of 10-20 mg/kg is often used to induce a robust inflammatory response. Dissolve LPS in sterile saline.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture). At a predetermined endpoint (e.g., 4, 6, or 24 hours post-LPS), collect samples.
-
Blood: Collect blood via cardiac puncture for serum isolation. Analyze for IL-1β and other cytokines by ELISA.
-
Tissues: Perfuse animals with saline and collect tissues like the lung, liver, and spleen for histological analysis or homogenization to measure tissue cytokine levels.
-
-
Data Analysis: Analyze cytokine levels and perform statistical analysis to determine the effect of this compound treatment compared to the LPS + Vehicle group. Evaluate tissue histology for signs of inflammation and injury.
Disclaimer
This document is intended for research use only. The provided protocols are suggestions and should be optimized by the end-user. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling chemical reagents and performing animal procedures.
References
Application Notes and Protocols for Studying Neuroinflammatory Disorders with NLRP3-IN-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NLRP3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome, in the study of neuroinflammatory disorders. This document includes an overview of the NLRP3 signaling pathway, quantitative data for this compound and other relevant inhibitors, and detailed experimental protocols for in vitro and in vivo applications.
Introduction to NLRP3 Inflammasome in Neuroinflammation
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] In the central nervous system (CNS), its activation in glial cells like microglia and astrocytes is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3] The NLRP3 inflammasome responds to a variety of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), which are often associated with cellular stress, injury, and protein aggregation characteristic of neurodegenerative conditions.[1]
Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[4] These cytokines are potent mediators of inflammation and can contribute to a cycle of chronic neuroinflammation and neuronal damage.[5] Additionally, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4] Given its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative disorders.[6][7]
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[8][9] Its mechanism of action involves the inhibition of ASC oligomerization, a critical step in the assembly and activation of the inflammasome complex.[9] By preventing this, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[9]
Data Presentation: Quantitative Inhibitor Data
The following table summarizes the quantitative data for this compound and other commonly used NLRP3 inhibitors for comparative purposes.
| Inhibitor | Target | IC50 Value | Cell Type / Assay Condition | Reference |
| This compound | NLRP3 Inflammasome | 0.065 µM (for IL-1β release) | Mouse Peritoneal Macrophages (ELISA) | [8][9] |
| MCC950 | NLRP3 Inflammasome | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [4][10] |
| MCC950 | NLRP3 Inflammasome | 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | [10] |
| CY-09 | NLRP3 ATPase Activity | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | [4] |
| Oridonin | NLRP3 (covalent) | 0.75 µM | Not specified | [10] |
| Tranilast | NLRP3 Oligomerization | 10-15 µM | Not specified | [4] |
Signaling Pathway and Experimental Workflow Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening NLRP3 Inhibitors
Caption: General experimental workflow for evaluating NLRP3 inhibitors in neuroinflammation models.
Experimental Protocols
In Vitro Protocol: Inhibition of NLRP3 Inflammasome Activation in Primary Mouse Microglia
This protocol is adapted from established methods for studying NLRP3 inhibitors and should be optimized for this compound.
1. Materials:
-
Primary mouse microglia (isolated from postnatal day 0-3 mouse pups)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL GM-CSF
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (stock solution in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for ELISA (for IL-1β), LDH assay, and Western blotting (antibodies against Caspase-1 p20, IL-1β p17, and a loading control like β-actin)
2. Procedure:
-
Cell Seeding: Plate primary microglia in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Priming (Signal 1): Replace the medium with fresh DMEM/F12 and prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 2 µM) or vehicle (DMSO) for 1 hour.[9]
-
Activation (Signal 2): Replace the medium with Opti-MEM. Stimulate the cells with ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in RIPA buffer for Western blot analysis.
-
-
Readouts:
-
ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.
-
LDH Assay: Assess cytotoxicity (as an indicator of pyroptosis) by measuring LDH release in the supernatant.
-
Western Blot: Analyze cell lysates for the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17).
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This is a representative protocol and the dose and timing of this compound administration should be empirically determined.
1. Animals:
-
Adult C57BL/6 mice (8-10 weeks old)
2. Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Vehicle for this compound (e.g., saline with 5% DMSO and 10% Tween 80)
3. Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
Inhibitor Administration: Administer this compound (a dose of 50 mg/kg, intraperitoneally, can be used as a starting point based on sepsis models) or vehicle 1 hour prior to LPS injection.[9]
-
Induction of Neuroinflammation: Inject a single dose of LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.
-
Behavioral Assessment (Optional): At 24-72 hours post-LPS injection, perform behavioral tests to assess sickness behavior, anxiety (e.g., open field test), or cognitive function (e.g., Y-maze).
-
Tissue Collection: At a designated time point (e.g., 24 hours post-LPS), euthanize the mice and perfuse with ice-cold PBS.
-
Brain Processing:
-
For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde.
-
For biochemical analysis, dissect the hippocampus and cortex from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Readouts:
-
Immunohistochemistry: Stain brain sections for microglial activation (Iba1) and astrogliosis (GFAP).
-
ELISA: Measure levels of IL-1β and other cytokines in brain homogenates.
-
Western Blot: Analyze brain homogenates for the expression of NLRP3, ASC, and cleaved Caspase-1.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory disorders. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating the therapeutic potential of NLRP3 inhibition. It is crucial to optimize experimental conditions, including inhibitor concentration and timing of administration, for each specific model and research question.
References
- 1. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 6. NLRP3 inflammasome in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]
- 8. This compound - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nlrp3-IN-16 in Metabolic Disease Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Nlrp3-IN-16, a potent and selective NLRP3 inflammasome inhibitor, in the context of metabolic disease research.
Metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis are characterized by chronic low-grade inflammation. The NLRP3 inflammasome, a key component of the innate immune system, has been identified as a critical driver of this inflammation. Its activation by metabolic danger signals leads to the production of pro-inflammatory cytokines, contributing to insulin resistance and other metabolic dysfunctions. This compound is a novel small molecule inhibitor that targets the NLRP3 inflammasome, offering a promising tool for investigating the role of this pathway in metabolic diseases and for the development of new therapeutic strategies.
Mechanism of Action
This compound exerts its inhibitory effect by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the NLRP3 inflammasome complex. This blockade of ASC polymerization effectively halts the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Quantitative Data for this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (IL-1β release) | 0.065 µM | Mouse | ELISA | [1] |
| Metabolic Stability (T1/2) | 223.5 min | Human | Liver Microsomes | [1] |
| Metabolic Stability (T1/2) | Not specified | Mouse | Liver Microsomes | [1] |
| Oral Bioavailability (F%) | 5.0% | Mouse | Pharmacokinetic study | [1] |
| Plasma Half-life (T1/2) | 2.725 h (p.o.), 2.772 h (i.v.) | Mouse | Pharmacokinetic study | [1] |
| Peak Plasma Time (Tmax) | 0.222 h (p.o.) | Mouse | Pharmacokinetic study | [1] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound in a metabolic disease context.
Experimental Protocols
Note: While this compound has been validated as a potent NLRP3 inhibitor, its efficacy in specific models of metabolic disease has not yet been extensively published. The following protocols are based on established methods for studying NLRP3 inflammasome activation and can be adapted for metabolic disease research by using relevant stimuli.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse macrophages.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
DMEM high glucose medium (with L-glutamine and sodium pyruvate)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
LPS (from E. coli O111:B4)
-
ATP, Nigericin, or Monosodium Urate (MSU) crystals (for NLRP3 activation)
-
Palmitic acid complexed to BSA (as a metabolic stimulus)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
ELISA kit for mouse IL-1β
-
Reagents and equipment for Western blotting
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Euthanize mice and isolate femur and tibia bones.
-
Flush the bone marrow with DMEM using a syringe and needle.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Change the medium on day 3 and day 6.
-
-
Cell Seeding and Priming:
-
On day 7, harvest the differentiated BMDMs and seed them in 24-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere for 2-4 hours.
-
Prime the cells with LPS (1 µg/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the LPS-primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO vehicle for 1 hour.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding one of the following stimuli:
-
Canonical Activators: ATP (5 mM for 30 minutes) or Nigericin (10 µM for 1 hour).
-
Metabolic Activators:
-
MSU crystals (250 µg/mL for 6 hours).
-
Palmitic acid-BSA (200 µM for 6 hours).
-
-
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β using an ELISA kit according to the manufacturer's instructions.
-
Cell Lysate: Lyse the remaining cells in RIPA buffer containing protease inhibitors. Use the cell lysates for Western blot analysis to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
Protocol 2: ASC Oligomerization Assay
This assay is used to confirm that this compound inhibits the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
BMDMs cultured and stimulated as described in Protocol 1.
-
Disuccinimidyl suberate (DSS) crosslinker.
-
Lysis buffer (e.g., Triton X-100 based buffer).
-
Reagents and equipment for Western blotting.
-
Anti-ASC antibody.
Procedure:
-
Cell Culture and Stimulation:
-
Follow steps 1-4 of Protocol 1, typically in 6-well plates with a higher cell density (e.g., 2 x 10^6 cells/well).
-
-
Crosslinking and Lysis:
-
After stimulation, wash the cells with cold PBS.
-
Lyse the cells in a buffer containing 2 mM DSS for 30 minutes on ice to crosslink the ASC oligomers.
-
Centrifuge the lysates to pellet the crosslinked ASC specks.
-
-
Western Blot Analysis:
-
Wash the pellet with PBS and resuspend in SDS-PAGE sample buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.
-
ASC monomers will appear at ~22 kDa, while dimers, trimers, and high-molecular-weight oligomers will also be visible in activated samples. A reduction in the oligomeric forms in this compound-treated samples indicates inhibition of ASC oligomerization.
-
Protocol 3: In Vivo Evaluation of this compound in a Diet-Induced Obesity Model
This protocol provides a framework for assessing the therapeutic potential of this compound in a mouse model of metabolic disease.
Materials:
-
C57BL/6 mice.
-
High-fat diet (HFD; e.g., 60% kcal from fat).
-
Control low-fat diet (LFD).
-
This compound.
-
Vehicle for in vivo administration (e.g., corn oil with a small percentage of DMSO).
-
Equipment for oral gavage or intraperitoneal injection.
-
Glucometer and insulin.
-
Kits for measuring plasma insulin, triglycerides, and cholesterol.
Procedure:
-
Induction of Obesity and Insulin Resistance:
-
Feed mice an HFD for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be fed an LFD.
-
-
Treatment with this compound:
-
After the induction period, divide the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks. The dosage should be determined based on preliminary pharmacokinetic and efficacy studies (e.g., starting with a dose of 10-50 mg/kg).
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Towards the end of the treatment period, perform a GTT by fasting the mice overnight and then administering a bolus of glucose (2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT by fasting the mice for 4-6 hours and then administering insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood and tissues.
-
Serum Analysis: Measure fasting glucose, insulin, triglycerides, and cholesterol. Calculate the HOMA-IR index as a measure of insulin resistance.
-
Tissue Analysis (Adipose Tissue, Liver):
-
Histology: Fix tissues in formalin and embed in paraffin for H&E staining to assess adipocyte size and lipid accumulation (steatosis) in the liver.
-
Gene Expression: Isolate RNA and perform qPCR to measure the expression of inflammatory markers (e.g., Nlrp3, Il1b, Tnf, Ccl2).
-
Protein Analysis: Prepare tissue lysates for Western blot analysis of NLRP3 inflammasome components and markers of insulin signaling pathways (e.g., phosphorylated Akt).
-
-
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in metabolic diseases. The protocols outlined above provide a starting point for researchers to explore its potential in both in vitro and in vivo models. Given the central role of NLRP3-driven inflammation in metabolic dysfunction, this compound holds promise for uncovering novel disease mechanisms and for the preclinical evaluation of a new class of therapeutics for metabolic disorders.
References
In Vivo Imaging of the NLRP3 Inflammasome: Application Notes and Protocols for Nlrp3-IN-16 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. The ability to visualize and quantify NLRP3 inflammasome activity in vivo is crucial for understanding disease pathogenesis and for the development of targeted therapeutics. While specific in vivo imaging data for the compound Nlrp3-IN-16 is not currently available in the public domain, significant progress has been made in developing imaging agents based on its analogs and other potent NLRP3 inhibitors.
This document provides detailed application notes and protocols for the in vivo imaging of the NLRP3 inflammasome using two main classes of analogs: a fluorescent probe for optical imaging and radiolabeled tracers for Positron Emission Tomography (PET). These notes are intended to guide researchers in the application of these powerful tools for preclinical research.
I. Fluorescent Imaging with InflammaProbe-2, a MCC950 Analog
A novel fluorescent probe, InflammaProbe-2, has been developed for the targeted visualization of the NLRP3 inflammasome in living organisms. This probe is a derivative of MCC950, a well-characterized and potent NLRP3 inhibitor.
Quantitative Data
| Parameter | Value | Reference |
| Probe Name | InflammaProbe-2 | [1][2] |
| Target | NLRP3 Inflammasome | [1][2] |
| Imaging Modality | Fluorescence Imaging | [1][2] |
| Application | In vivo and ex vivo imaging of NLRP3 in diabetic retinopathy | [1][2] |
Experimental Protocol: In Vivo Imaging in a Mouse Model of Diabetic Retinopathy
This protocol is adapted from studies using a streptozotocin (STZ)-induced diabetic mouse model.[1][2]
1. Animal Model:
- Induce diabetes in mice via intraperitoneal injection of streptozotocin (STZ).
- Monitor blood glucose levels to confirm the diabetic phenotype.
2. Probe Administration:
- Four hours prior to imaging, administer InflammaProbe-2 via an appropriate route (e.g., intravenous or intraperitoneal injection). The exact dosage should be optimized for the specific animal model and imaging system.
3. In Vivo Fluorescence Imaging:
- Anesthetize the mice.
- Use a suitable in vivo fluorescence imaging system to capture images of the retina.
- Strong fluorescence enhancement is expected in the retinas of diabetic mice compared to non-diabetic controls, indicating increased NLRP3 inflammasome activation.[2]
4. Specificity Confirmation (Blocking Study):
- To confirm the specificity of InflammaProbe-2, a blocking study can be performed.
- Administer the parent compound, MCC950, prior to the injection of InflammaProbe-2.
- A significant reduction in the fluorescence signal in the presence of MCC950 would indicate specific binding of the probe to the NLRP3 inflammasome.[2]
5. Ex Vivo Validation:
- Following in vivo imaging, euthanize the animals and enucleate the eyes.
- Prepare retinal cross-sections for confocal fluorescence microscopy.
- Co-stain the sections with fluorescently tagged antibodies against NLRP3 to confirm the co-localization of InflammaProbe-2 with its target.[2]
II. PET Imaging with Radiolabeled NLRP3 Inhibitor Analogs
Positron Emission Tomography (PET) offers a non-invasive and quantitative method for imaging the NLRP3 inflammasome in deep tissues, including the brain. Several NLRP3 inhibitors have been radiolabeled, most notably with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), for this purpose.
Quantitative Data for Selected NLRP3 PET Tracers
| Tracer | Target | Imaging Modality | Key Findings | Reference |
| [¹¹C]MCC950 | NLRP3 | PET | Demonstrated target engagement but showed poor brain uptake. | [3] |
| [¹¹C]1 | NLRP3 | PET/CT | Showed rapid blood-brain barrier penetration and moderate, blockable brain uptake in mice. | [1] |
| [¹¹C]8 | NLRP3 | PET/CT, PET/MR | Demonstrated rapid and high uptake in the brain of mice and non-human primates. | [4] |
| [¹⁸F]NP3-627 | NLRP3 | PET | Identified as a promising candidate PET imaging agent for NLRP3 in the central nervous system. | [2] |
Experimental Protocol: General Workflow for In Vivo PET Imaging of Neuroinflammation
This protocol outlines a general workflow applicable to various radiolabeled NLRP3 inhibitors for imaging neuroinflammation in a rodent model.
1. Animal Model of Neuroinflammation:
- Induce neuroinflammation in mice or rats using a standard method, such as intraperitoneal injection of lipopolysaccharide (LPS).[5]
2. Radiotracer Administration:
- Administer the radiolabeled NLRP3 inhibitor (e.g., [¹¹C]8) via intravenous (tail vein) injection. The injected dose will depend on the specific tracer and animal model but is typically in the range of 3.7-7.4 MBq.
3. PET/CT or PET/MR Imaging:
- Anesthetize the animal and position it in the scanner.
- Acquire dynamic or static PET images over a specified time course (e.g., 60-90 minutes).
- Co-registration with CT or MR provides anatomical context.
4. Data Analysis:
- Reconstruct the PET images.
- Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, striatum).
- Calculate the uptake of the radiotracer in each ROI, often expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
5. Blocking Study for Specificity:
- To confirm target specificity, pre-administer a non-radiolabeled NLRP3 inhibitor (e.g., MCC950 or the unlabeled version of the tracer) before injecting the radiotracer.
- A significant reduction in radiotracer uptake in the brain in the presence of the blocking agent confirms specific binding to NLRP3.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Simplified signaling pathway of NLRP3 inflammasome activation.
Experimental Workflow for In Vivo PET Imaging
Caption: General experimental workflow for in vivo PET imaging of NLRP3.
References
- 1. Novel Optical Imaging Probe for the Targeted Visualization of NLRP3 Inflammasomes in Living Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Fluorescent and Biotin Probes Targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunolocalization of NLRP3 Inflammasome in Normal Murine Airway Epithelium and Changes following Induction of Ovalbumin-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-16 off-target effects and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NLRP3-IN-16, a potent and selective NLRP3 inflammasome inhibitor. While this compound is characterized by its high selectivity, understanding and mitigating potential off-target effects is crucial for robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
Currently, there is no publicly available data detailing specific off-target interactions for this compound. It is described in the literature as a potent and selective inhibitor of the NLRP3 inflammasome.[1] However, the absence of published off-target data does not definitively rule out the possibility of such effects. As with any small molecule inhibitor, it is recommended to perform experiments to validate its selectivity in your specific model system.
Q2: How can I be confident that the observed effects in my experiment are due to NLRP3 inhibition?
To ensure that the experimental outcomes are a direct result of NLRP3 inhibition by this compound, it is essential to include proper controls. These may include:
-
NLRP3-deficient cells or animals: The most definitive control is to use a system lacking the target protein. If this compound still produces the same effect in an NLRP3 knockout or knockdown model, it strongly suggests an off-target mechanism.
-
Structurally unrelated NLRP3 inhibitors: Comparing the effects of this compound with other well-characterized NLRP3 inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is due to NLRP3 inhibition.
-
Inactive structural analog: If available, an inactive analog of this compound can be used as a negative control.
Q3: Are there general off-target concerns for NLRP3 inhibitors that I should be aware of?
While specific data for this compound is lacking, some other NLRP3 inhibitors have reported off-target effects. For instance, the widely used inhibitor MCC950 was temporarily halted in clinical studies due to observations of liver toxicity, which could be an off-target effect.[2] Therefore, it is prudent to consider potential off-target liabilities, such as interactions with other kinases or cellular proteins, when using any NLRP3 inhibitor.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results when using this compound, this guide can help you troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent dose-response curve | The inhibitor may be affecting other cellular pathways at different concentrations. | Perform a detailed dose-response analysis and compare it with the known IC50 for NLRP3 inhibition. Assess cell viability at all concentrations to rule out toxicity. |
| Effect observed in NLRP3-deficient cells | The inhibitor is acting on a target other than NLRP3. | This is strong evidence for an off-target effect. Investigate other potential targets using the methods described in the Experimental Protocols section. |
| Phenotype does not match known NLRP3 biology | The inhibitor may be modulating a different signaling pathway that produces a similar downstream readout. | Use more specific assays to measure NLRP3 inflammasome activation, such as ASC speck formation or caspase-1 cleavage, in addition to IL-1β secretion. |
| Unexpected toxicity | The inhibitor may have off-target effects on essential cellular processes. | Perform cell viability assays (e.g., MTT, LDH) at a range of concentrations. If toxicity is observed, consider using a lower concentration or a different NLRP3 inhibitor. |
Experimental Protocols for Off-Target Assessment
Here are detailed protocols for key experiments to investigate the selectivity of this compound.
Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[3][4][5]
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat your cells of interest (e.g., macrophages) with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of NLRP3 by Western blot.
Expected Results: In the presence of this compound, the NLRP3 protein should be more resistant to thermal denaturation, resulting in a higher amount of soluble NLRP3 at elevated temperatures compared to the vehicle-treated control.
Workflow for Cellular Thermal Shift Assay (CETSA)
A diagram illustrating the experimental workflow for CETSA.
Kinome Profiling to Assess Kinase Selectivity
Since many signaling pathways involve kinases, assessing the effect of an inhibitor on a broad panel of kinases can reveal potential off-target interactions.
Principle: A kinome scan measures the inhibitory activity of a compound against a large number of purified kinases.
Protocol:
-
Compound Submission: Submit this compound to a commercial service provider that offers kinome profiling (e.g., Eurofins, Promega).
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.
Data Interpretation: Significant inhibition of kinases other than known upstream regulators of NLRP3 may indicate potential off-target effects.
| Kinase Target | % Inhibition by this compound (1 µM) | Interpretation |
| Kinase A | 85% | Potential off-target. Further validation is needed. |
| Kinase B | 10% | Likely not a significant off-target. |
| Kinase C | 55% | Possible off-target. Warrants further investigation. |
Counter-Screening with Other Inflammasome Activators
To confirm that this compound is specific for the NLRP3 inflammasome, it can be tested against other inflammasomes like NLRC4 and AIM2.
Principle: If this compound is selective, it should not inhibit the activation of other inflammasomes.
Protocol:
-
Cell Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed cells with this compound or vehicle for 30-60 minutes.
-
Inflammasome Activation:
-
NLRP3: Activate with Nigericin (10 µM) or ATP (5 mM).
-
NLRC4: Activate by transfecting cells with flagellin.
-
AIM2: Activate by transfecting cells with poly(dA:dT).
-
-
Analysis: After a suitable incubation time (e.g., 1-6 hours), collect the supernatant and measure IL-1β release by ELISA.
Expected Results: this compound should inhibit IL-1β release only in response to NLRP3 activators and not in response to NLRC4 or AIM2 activators.
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
A diagram of the NLRP3 inflammasome pathway highlighting the inhibitory action of this compound.
By following these guidelines and protocols, researchers can more confidently assess the on-target and potential off-target effects of this compound in their experiments, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Nlrp3-IN-16 instability in solution
Welcome to the technical support center for NLRP3-IN-16. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and use of this compound, with a focus on addressing its potential instability in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder is shipped at room temperature and should be stored at -20°C for long-term storage (up to 3 years) or -80°C.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. For most in vitro experiments, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is prepared first.
Q3: How should I store the this compound stock solution?
A: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1]
Q4: For how long is the this compound stock solution stable?
A: While specific stability data for this compound in solution is not extensively published, it is best practice to use freshly prepared solutions for experiments. If storage is necessary, stock solutions in dry DMSO are generally stable for several weeks at -20°C and for longer periods at -80°C. However, we recommend performing a stability test if you plan to use a stock solution that has been stored for an extended period.
Q5: How do I prepare my working solution of this compound for a cell-based assay?
A: To prepare a working solution, dilute the high-concentration DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.[2] To prevent precipitation, it is recommended to add the DMSO stock solution to the culture medium with vigorous mixing.
Q6: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/media. What should I do?
A: This is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble at the desired working concentration in your aqueous medium.
-
Optimize the dilution method: Instead of adding the buffer/media to your DMSO stock, try adding the small volume of your DMSO stock to a larger volume of the aqueous buffer/media while vortexing.
-
Use a surfactant: In some biochemical assays (not for cell-based assays), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.
-
Prepare a fresh stock solution: Your stock solution may have degraded or absorbed water, reducing the solubility of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | The compound's solubility limit in the aqueous media has been exceeded. | Prepare a fresh, lower concentration working solution. When diluting, add the DMSO stock to the media with vigorous mixing. Ensure the final DMSO concentration is minimal. |
| The DMSO stock solution is old or has absorbed moisture. | Prepare a fresh stock solution in anhydrous DMSO. | |
| Inconsistent or weaker than expected inhibitory activity | Degradation of this compound in the stock solution due to improper storage. | Prepare fresh stock solutions more frequently and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability of this compound in the aqueous assay buffer or cell culture media over the course of the experiment. | Perform a time-course experiment to assess the stability of the compound in your assay medium. If degradation is observed, consider reducing the incubation time or adding the compound at later time points. | |
| The final concentration of the inhibitor is too low. | Verify the concentration of your stock solution and perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| High background or off-target effects | The concentration of DMSO in the final assay is too high. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| The concentration of this compound is too high, leading to non-specific effects. | Perform a dose-response experiment to identify the lowest effective concentration. |
Quantitative Data
Table 1: Biological Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (IL-1β release) | 0.065 µM | Mouse | ELISA | [3] |
Table 2: Metabolic Stability of this compound
| Species | Half-life (T1/2) | Intrinsic Clearance (Clint) |
| Human liver microsomes | 223.5 min | 6.2 µL/min/mg |
| Mouse liver microsomes | 223.5 min | 6.2 µL/min/mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (419.47 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to assess the stability of this compound in your specific experimental conditions.
-
Materials:
-
This compound DMSO stock solution
-
Your experimental cell culture medium (with or without serum, as used in your assays)
-
96-well plate or microcentrifuge tubes
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Distribute the working solution into multiple wells of a 96-well plate or into several microcentrifuge tubes.
-
Immediately take a sample for t=0 analysis.
-
Incubate the plate or tubes under your standard experimental conditions.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect samples.
-
Analyze the concentration of this compound remaining in each sample using a validated HPLC-UV or LC-MS method.
-
Plot the concentration of this compound as a percentage of the t=0 concentration versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in a cell-based inflammasome assay.
Caption: A decision tree for troubleshooting common issues encountered with this compound experiments.
References
Technical Support Center: Troubleshooting Nlrp3-IN-16 Experimental Variability
Welcome to the technical support center for Nlrp3-IN-16. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this potent and selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the assembly of the NLRP3 inflammasome complex.[1] By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: What is the reported potency of this compound?
A2: this compound has been reported to inhibit IL-1β release with an IC50 of 0.065 µM in an ELISA-based assay.[1] However, as with any small molecule inhibitor, the observed potency can vary depending on the experimental conditions.
Q3: In which cell lines can I use this compound?
A3: this compound can be used in various cell lines that are commonly used to study the NLRP3 inflammasome. These include primary cells like mouse bone marrow-derived macrophages (BMDMs) and human peripheral blood mononuclear cells (PBMCs), as well as immortalized cell lines such as human THP-1 monocytes (often differentiated into macrophages with PMA) and mouse J774A.1 macrophages.[2][3]
Q4: How should I prepare and store this compound?
A4: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] It is crucial to note that DMSO itself can have effects on NLRP3 inflammasome activation, particularly at higher concentrations.[5][6] Therefore, it is important to use a final DMSO concentration that is consistent across all experimental conditions and is known to not affect the assay. Stock solutions should be stored at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Q5: What are the key readouts to measure the inhibitory effect of this compound?
A5: The inhibitory activity of this compound can be assessed through several key experimental readouts that measure different stages of the NLRP3 inflammasome cascade. These include:
-
Cytokine Release: Measuring the levels of secreted IL-1β and IL-18 in the cell culture supernatant using ELISA is a common and quantitative method.
-
Caspase-1 Activation: The cleavage of pro-caspase-1 into its active p20 subunit can be detected by Western blot.
-
ASC Speck Formation: The oligomerization of ASC into a large protein complex, known as the ASC speck, can be visualized using immunofluorescence microscopy.
-
Pyroptosis: This inflammatory form of cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
Troubleshooting Experimental Variability
Experimental variability is a common challenge when working with any biological system. Here are some specific issues you might encounter with this compound and how to address them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Cell Type Differences: Different cell types (e.g., primary macrophages vs. immortalized cell lines) can have varying levels of NLRP3 inflammasome components and different sensitivities to inhibitors.[3][7] | - Be consistent with the cell type and passage number used in your experiments.- If comparing data, ensure the same cell line and differentiation protocol were used.- Characterize the IC50 of this compound in your specific cell system. |
| NLRP3 Activator Variability: The potency of this compound may differ depending on the stimulus used to activate the inflammasome (e.g., Nigericin, ATP, MSU crystals). | - Use a consistent NLRP3 activator and concentration for all experiments in a study.- Optimize the concentration of the activator to achieve a robust but not maximal response, which allows for a better window to observe inhibition. | |
| Inhibitor Preparation and Handling: Improper dissolution, storage, or dilution of this compound can lead to inaccurate concentrations and reduced activity. | - Ensure complete dissolution of the compound in high-quality, anhydrous DMSO.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Prepare fresh working dilutions for each experiment from the stock solution. | |
| High Background Signal or Off-Target Effects | DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can independently affect inflammasome activation.[5][6] | - Use the lowest possible final concentration of DMSO (typically ≤ 0.1%).- Include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in all experiments. |
| Inhibitor Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, leading to confounding results in assays like LDH release. | - Perform a dose-response cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound for your specific cell type and experimental duration. | |
| Non-Specific Inhibition: The inhibitor may be affecting pathways other than the NLRP3 inflammasome. | - To confirm specificity, test the effect of this compound on the activation of other inflammasomes like NLRC4 or AIM2, if possible.- Measure the levels of NLRP3-independent cytokines, such as TNF-α, to ensure their production is not affected by the inhibitor. | |
| No or Weak Inhibition Observed | Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit the NLRP3 inflammasome in your experimental setup. | - Perform a dose-response experiment to determine the optimal inhibitory concentration.- Refer to the reported IC50 value (0.065 µM for IL-1β release) as a starting point.[1] |
| Timing of Inhibitor Addition: The timing of inhibitor treatment relative to NLRP3 priming and activation is critical for observing an effect. | - Typically, the inhibitor should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with Nigericin or ATP). Pre-incubation times of 30-60 minutes are common. | |
| Poor Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli and inhibitors. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Check for signs of contamination or stress under a microscope. |
Data Summary
Potency of this compound and Other NLRP3 Inhibitors
| Inhibitor | Target | Reported IC50 | Cell Type | Assay | Reference |
| This compound | NLRP3 (ASC Oligomerization) | 0.065 µM | Not Specified | IL-1β ELISA | [1] |
| MCC950 | NLRP3 | 124 nM | THP-1 | IL-1β Release | [7] |
| 530 nM | hMonocytes | IL-1β Release | [7] | ||
| YQ128 | NLRP3 | 0.30 µM | Mouse Macrophages | IL-1β Production | [8] |
Key Experimental Protocols
Detailed Methodology for a Typical NLRP3 Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory potential of this compound on the NLRP3 inflammasome in macrophages.
1. Cell Culture and Seeding:
-
For Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate them into macrophages.
-
On day 6 or 7, detach the BMDMs and seed them into appropriate culture plates (e.g., 96-well plate for ELISA and LDH assays, or plates with coverslips for immunofluorescence).
-
-
For THP-1 Macrophages:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed the THP-1 cells in the presence of 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[3]
-
After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for at least 24 hours before the experiment.
-
2. NLRP3 Inflammasome Priming:
-
Replace the culture medium with fresh medium containing a priming agent. Lipopolysaccharide (LPS) is commonly used at a concentration of 0.5-1 µg/mL.
-
Incubate the cells for 3-4 hours at 37°C.
3. Inhibitor Treatment:
-
After the priming step, add this compound at the desired concentrations to the cells. It is crucial to also include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor used.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
4. NLRP3 Inflammasome Activation:
-
Add an NLRP3 activator to the wells. Common activators include:
-
Nigericin: 5-10 µM
-
ATP: 2.5-5 mM
-
Monosodium Urate (MSU) crystals: 250-500 µg/mL
-
-
Incubate for the appropriate time, which can range from 30 minutes to 6 hours depending on the activator and cell type.
5. Sample Collection and Analysis:
-
For Cytokine Measurement (ELISA):
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any cell debris.
-
Measure the concentration of IL-1β in the cleared supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
For Pyroptosis Assessment (LDH Assay):
-
Collect a portion of the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit.
-
To calculate the percentage of cytotoxicity, lyse a set of control wells to determine the maximum LDH release.
-
-
For ASC Speck Visualization (Immunofluorescence):
-
For cells grown on coverslips, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., containing BSA or serum).
-
Incubate with a primary antibody against ASC.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the ASC specks using a fluorescence microscope.
-
-
For Western Blot Analysis (Caspase-1 Cleavage):
-
Collect both the cell culture supernatants and the remaining cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against caspase-1 to detect both the pro-form and the cleaved (active) p20 subunit.
-
Visualizations
Signaling Pathways and Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nlrp3-IN-16 Cytotoxicity Assessment
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for assessing the cytotoxicity of NLRP3-IN-16 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a key role in the innate immune response.[1][2] Its activation is typically a two-step process:
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) trigger the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-IL-1β through signaling pathways such as NF-κB.[1][3][4][5]
-
Activation (Signal 2): A second stimulus, such as ATP, crystalline materials, or ion fluxes (e.g., potassium efflux), causes the NLRP3 protein to oligomerize.[1] This recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[2][3] This proximity induces the auto-cleavage and activation of caspase-1.[3][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[3][4][6] NLRP3 inhibitors like this compound are designed to interfere with this activation cascade.
Q2: Why is it critical to assess the cytotoxicity of this compound in primary cells?
A2: Primary cells are isolated directly from tissues and are more representative of an in vivo physiological state compared to immortalized cell lines. Assessing cytotoxicity in these cells is crucial to distinguish between the desired therapeutic effect (inhibition of inflammation) and unintended off-target effects that could harm healthy cells, a key consideration in drug development.
Q3: What are the most common and reliable assays for measuring cytotoxicity in primary cells?
A3: Commonly used assays measure different aspects of cell death:
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. This is a direct measure of cytotoxicity or cytolysis.[7]
-
Metabolic Assays (MTT, MTS, WST, CCK-8): These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is interpreted as a reduction in cell viability, which can be due to cytotoxicity or cytostatic effects.
-
Membrane Permeability Dyes: These assays use dyes like propidium iodide (PI) or trypan blue that are excluded by healthy cells with intact membranes but can enter and stain dead or dying cells.[8]
-
ATP-based Assays: Measure the level of intracellular ATP, which correlates with the number of viable, metabolically active cells.
Q4: What concentration range of this compound should I use for my initial cytotoxicity screen?
A4: For an initial screen, it is recommended to use a wide, logarithmic range of concentrations. A typical starting range might be from 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This helps to identify the concentration at which toxicity first appears and to determine the CC50 (50% cytotoxic concentration). The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should be below its toxic threshold (typically ≤ 0.5%).[9]
Q5: What controls are essential for a robust cytotoxicity experiment?
A5: The following controls are mandatory for accurate interpretation:
-
Untreated Control (Negative Control): Primary cells cultured in medium alone. This represents baseline cell viability (0% cytotoxicity).
-
Vehicle Control: Cells treated with the same volume of the vehicle (e.g., DMSO) used to dissolve this compound. This control is critical to ensure the vehicle itself is not causing toxicity.
-
Maximum Lysis Control (Positive Control): Cells treated with a lysis agent (e.g., Triton X-100) to induce 100% cell death. This is used to define the upper limit of the assay signal (100% cytotoxicity).[7][8]
-
Medium Background Control: Culture medium without cells. This helps to subtract any background signal from the medium components.[8]
Visual Diagrams
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow
Caption: General experimental workflow for assessing compound cytotoxicity.
Quantitative Data Summary
The following table shows example data from an LDH cytotoxicity assay performed on primary human monocytes after 24 hours of exposure to this compound.
| Treatment Group | Concentration (µM) | Mean LDH Absorbance (490nm) | Standard Deviation | % Cytotoxicity |
| Untreated Control | 0 | 0.152 | 0.011 | 0.0% |
| Vehicle Control (0.1% DMSO) | 0 | 0.158 | 0.015 | 0.4% |
| This compound | 0.1 | 0.161 | 0.018 | 0.6% |
| This compound | 1 | 0.175 | 0.021 | 1.5% |
| This compound | 10 | 0.210 | 0.025 | 3.8% |
| This compound | 50 | 0.855 | 0.098 | 46.2% |
| This compound | 100 | 1.543 | 0.150 | 91.3% |
| Max Lysis Control | N/A | 1.680 | 0.125 | 100.0% |
% Cytotoxicity is calculated using the formula: 100 * (Sample Value - Untreated Control) / (Max Lysis Control - Untreated Control)
Troubleshooting Guide
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Common Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Negative Controls | 1. Cell culture medium components (e.g., high lactate, phenol red) are interfering with the assay chemistry.[8][10] 2. High cell density is leading to spontaneous cell death. 3. Rough handling or forceful pipetting during cell plating caused premature cell lysis.[10] | 1. Use phenol red-free medium or a medium formulation with lower levels of interfering substances. Run a "medium only" control. 2. Optimize the cell seeding density by running a titration experiment. 3. Handle cells gently, and ensure a single-cell suspension before plating. |
| Vehicle Control Shows Significant Toxicity | 1. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the primary cells. 2. The solvent has degraded or is contaminated. | 1. Reduce the final concentration of the vehicle. For DMSO, aim for ≤0.5%, and ideally ≤0.1%. 2. Use fresh, high-purity, sterile-filtered solvent for stock solutions. |
| Inconsistent Results Between Replicates | 1. Uneven cell plating across the wells of the microplate. 2. Pipetting errors when adding the compound or assay reagents. 3. "Edge effects" in the 96-well plate due to differential evaporation. | 1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Use calibrated pipettes and proper technique. Use a multi-channel pipette for additions where possible. 3. Avoid using the outermost wells of the plate, or ensure proper humidification in the incubator by adding a pan of sterile water. |
| No Cytotoxicity Observed at High Concentrations | 1. This compound is not cytotoxic to the specific primary cell type within the tested concentration range. 2. The incubation/exposure time was too short for toxicity to manifest. 3. The compound has low solubility and precipitated out of the culture medium. | 1. This may be the true result. Confirm with an orthogonal assay (e.g., an ATP-based assay if you used LDH). 2. Increase the exposure time (e.g., from 24h to 48h or 72h) and re-run the experiment. 3. Check for precipitate in the wells under a microscope. If present, consider using a different solvent or adding a non-toxic solubilizing agent. |
Detailed Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.[7][10]
1. Cell Preparation and Seeding:
-
Isolate primary cells using your established protocol.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Resuspend the cell pellet in the appropriate complete culture medium to the desired density (e.g., 1-5 x 10⁵ cells/mL).
-
Add 100 µL of the cell suspension to the inner 60 wells of a clear, flat-bottom 96-well plate. Add 100 µL of medium without cells to the wells designated for background controls.
-
Incubate the plate for the required time to allow cells to stabilize (e.g., 2-4 hours or overnight).
2. Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentration.
-
Prepare 2X solutions for your Vehicle Control and a Lysis Buffer for the Maximum Lysis Control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions or controls. (Alternatively, add compounds in a small volume, e.g., 10 µL of 10X stock, to minimize volume changes).
-
Incubate the plate for the desired exposure period (e.g., 24 hours) in a humidified incubator (37°C, 5% CO₂).
3. Assay Procedure:
-
Approximately 30 minutes before the end of the incubation, add the appropriate volume of Lysis Buffer to the Maximum Lysis Control wells.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any cells or debris.[7]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Add the stop solution provided in the kit if required.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percent cytotoxicity for each sample using the formula: % Cytotoxicity = 100 * (Experimental Reading - Untreated Control Reading) / (Maximum Lysis Reading - Untreated Control Reading)
Protocol 2: CCK-8/WST-8 Cell Viability Assay
This protocol measures cell viability by assessing metabolic activity. A decrease in signal indicates reduced viability.
1. Cell Preparation and Seeding:
-
Follow the same procedure as Step 1 in the LDH assay protocol, plating cells in a 96-well plate.
2. Compound Treatment:
-
Follow the same procedure as Step 2 in the LDH assay protocol. Note that a "Maximum Lysis" control is not typically used; instead, a "0% Viability" control can be made by adding a cytotoxic agent like 1% Triton X-100.
3. Assay Procedure:
-
At the end of the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized for your primary cell type to ensure sufficient color development without over-saturation.
-
Gently shake the plate to ensure the formazan product is evenly distributed.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percent viability for each sample using the formula: % Viability = 100 * (Experimental Reading - Background Reading) / (Untreated Control Reading - Background Reading)
-
Percent cytotoxicity can be inferred as 100% - % Viability.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Nlrp3-IN-16 Bioavailability in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Nlrp3-IN-16 in mice. The following information is intended to support experimental design and execution for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our mouse model. Could this be related to poor bioavailability?
A1: Yes, low and variable efficacy are common indicators of poor bioavailability. This compound is known to be practically insoluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to suboptimal plasma concentrations and reduced target engagement. It is crucial to address the formulation and delivery route to ensure adequate exposure of the target tissues to the compound.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: The primary limiting factor for this compound's oral bioavailability is its poor aqueous solubility. For a drug to be absorbed into the bloodstream from the gut, it must first be dissolved in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption. While the compound is reported to have good permeability, its inability to dissolve effectively prevents it from efficiently crossing the gut wall.
Q3: What are some initial strategies to improve the oral bioavailability of this compound for in vivo studies?
A3: For preclinical studies, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of formulation will depend on the experimental goals, available resources, and the required dose. The table below summarizes common approaches.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | Inconsistent dosing, precipitation of the compound in the formulation, or variable absorption. | Ensure the formulation is homogenous and stable. Consider using a solution or a well-dispersed suspension. For suspensions, vortex thoroughly before each animal is dosed. An oral gavage needle should be used to ensure accurate delivery to the stomach. |
| No discernible pharmacological effect even at high doses. | Insufficient drug exposure due to very low bioavailability. The plasma concentration is not reaching the therapeutic threshold. | Switch to a different route of administration that bypasses the gastrointestinal tract, such as intravenous (IV) or intraperitoneal (IP) injection, to confirm the compound's in vivo activity. This will help determine if the lack of efficacy is due to poor pharmacokinetics or lack of intrinsic activity. If IV or IP routes are effective, focus on developing an improved oral formulation. |
| Precipitation of this compound in the dosing vehicle. | The selected vehicle cannot maintain the compound in a solubilized state at the desired concentration. | Decrease the concentration of this compound in the vehicle. Alternatively, explore more complex formulations such as co-solvent systems, emulsions, or nanosuspensions to improve solubility and stability. |
Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent System | A mixture of a primary solvent (e.g., water) with one or more water-miscible organic solvents (e.g., DMSO, PEG 400, ethanol). | Simple to prepare, can significantly increase solubility. | Potential for in vivo toxicity of the co-solvents, risk of drug precipitation upon dilution in the GI tract. |
| Lipid-Based Formulations (e.g., Emulsions) | The drug is dissolved in a lipid vehicle, which can be an oil, a surfactant, or a mixture. These can form emulsions or self-emulsifying drug delivery systems (SEDDS). | Can enhance lymphatic absorption, bypass first-pass metabolism, and improve solubility. | More complex to prepare and characterize, potential for GI side effects. |
| Nanosuspensions | The drug is milled into nanoparticles (typically <1000 nm) and stabilized with surfactants or polymers. | Increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill), potential for particle aggregation. |
| Amorphous Solid Dispersions | The crystalline drug is converted into an amorphous form and dispersed within a polymer matrix. | The amorphous form has higher solubility and dissolution rate compared to the crystalline form. | Can be physically unstable and revert to the crystalline form over time, requires specialized manufacturing processes. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the selected oral formulation of this compound (e.g., in a co-solvent system of 10% DMSO, 40% PEG 400, and 50% saline). Ensure the compound is fully dissolved or homogeneously suspended.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solubilized formulation of this compound (e.g., in 100% DMSO, dose adjusted for solubility and toxicity) via tail vein injection at a lower dose (e.g., 1-2 mg/kg). The IV group serves as the reference to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous or submandibular vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting and improving this compound bioavailability.
Nlrp3-IN-16 inconsistent results in different cell types
Welcome to the technical support center for Nlrp3-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential inconsistencies in experimental results across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is described as a potent and selective inhibitor of the NLRP3 inflammasome.[1][2][3][4] It has been shown to inhibit the release of Interleukin-1β (IL-1β) with an IC50 value of 0.065 µM.[1][2][3][4]
Q2: How does the NLRP3 inflammasome get activated?
NLRP3 inflammasome activation is a two-step process. The first step, known as priming, involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by signals like Toll-like receptor (TLR) ligands. The second step is the activation and assembly of the inflammasome complex by a wide range of stimuli, known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These can include ATP, crystalline structures, and various toxins.[5][6]
Q3: What are the downstream consequences of NLRP3 inflammasome activation?
Upon activation, the NLRP3 inflammasome complex processes pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] This process can also lead to a form of inflammatory cell death known as pyroptosis.[7]
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may observe variability in the efficacy of this compound across different cell types. This guide provides potential explanations and troubleshooting strategies.
Issue 1: this compound shows lower than expected potency in my cell type.
-
Potential Cause 1: Low NLRP3 Expression. The expression levels of NLRP3 can vary significantly between cell types. Myeloid cells such as macrophages, monocytes, and dendritic cells generally have high levels of NLRP3 expression.[3] In contrast, other cell types like human bronchial epithelial cells (16-HBE) may have different baseline expression levels.[8] Insufficient NLRP3 protein will lead to a weaker inflammasome response and may make the cells appear resistant to inhibition.
-
Troubleshooting:
-
Confirm NLRP3 Expression: Before conducting your experiment, verify the expression of NLRP3 in your target cells at both the mRNA and protein level (e.g., via qPCR or Western blot).
-
Priming Optimization: Ensure adequate priming of your cells. The concentration of the priming agent (e.g., LPS) and the incubation time are critical for upregulating NLRP3 expression.[5][6]
-
-
-
Potential Cause 2: Cell-Specific Drug Metabolism or Efflux. The metabolic activity and expression of drug efflux pumps can differ greatly between cell types, affecting the intracellular concentration and stability of this compound.
-
Troubleshooting:
-
Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to understand the kinetics of inhibition in your system.
-
-
-
Potential Cause 3: Activation of Alternative Inflammasomes. Some stimuli can activate other inflammasomes, such as NLRC4 or AIM2, in addition to NLRP3. If your stimulus is not specific to NLRP3, you may still observe inflammatory responses even with effective NLRP3 inhibition.
-
Troubleshooting:
-
Use NLRP3-Specific Stimuli: Utilize well-characterized and specific NLRP3 activators like nigericin or ATP following an appropriate priming step.
-
Control Experiments: Include control experiments using cells deficient in other inflammasome components (if available) or inhibitors of other inflammasomes to confirm the specificity of the observed inflammation.
-
-
Issue 2: High cell death observed after treatment with this compound.
-
Potential Cause: Off-Target Cytotoxicity. At higher concentrations, some small molecule inhibitors can exhibit off-target effects leading to cytotoxicity that is independent of their intended target.
-
Troubleshooting:
-
Cell Viability Assay: Always perform a cell viability assay (e.g., MTT, LDH release) in parallel with your inflammasome activation assay to assess the toxicity of this compound at the concentrations used.
-
Titrate Inhibitor Concentration: Determine the maximum non-toxic concentration of this compound for your specific cell type and use concentrations at or below this level for your experiments.
-
-
Quantitative Data Summary
| Compound | Reported Target | IC50 (IL-1β release) | Cell Type |
| This compound | NLRP3 Inflammasome | 0.065 µM | Not specified in the available source |
Experimental Protocols
General Protocol for Assessing this compound Efficacy in Macrophages
This protocol provides a general framework. Optimal conditions, such as cell seeding density, reagent concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
-
Cell Seeding:
-
Seed murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at an appropriate density.
-
For THP-1 cells, differentiate to a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
-
Priming:
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability/cytotoxicity using an appropriate assay (e.g., LDH release assay).
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | MiR-146a-5p engineered hucMSC-derived extracellular vesicles attenuate Dermatophagoides farinae-induced allergic airway epithelial cell inflammation [frontiersin.org]
- 7. MiR-146a-5p engineered hucMSC-derived extracellular vesicles attenuate Dermatophagoides farinae-induced allergic airway epithelial cell inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential for Nlrp3-IN-16 resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nlrp3-IN-16, a potent and selective inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that covalently binds to the Walker A motif of NLRP3. This modification prevents ATP from binding to NLRP3, which is a critical step for its activation and the subsequent assembly of the inflammasome complex. By inhibiting ATP binding, this compound effectively blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What are the recommended in vitro concentrations for this compound?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 in your specific system. See the example data below for typical ranges.
Q3: Can this compound be used in vivo?
While this compound has demonstrated efficacy in in vitro and in vivo models, specific experimental protocols and dosage will depend on the animal model and disease context. A thorough literature review for similar in vivo studies is recommended to determine the appropriate dosage, administration route, and potential toxicity.
Q4: What are the known off-target effects of this compound?
Currently, specific off-target effects for this compound have not been extensively reported in publicly available literature. However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. This can include testing the inhibitor in NLRP3-deficient cells or assessing the activity of other related inflammasomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased or no inhibition of NLRP3 activation | 1. NLRP3 Gene Mutations: Mutations in the NLRP3 gene, particularly in the ATP-binding site, can prevent this compound from binding effectively. | - Sequence the NLRP3 gene in your cells to check for mutations. - Test other NLRP3 inhibitors with different binding mechanisms. |
| 2. Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration. | - Use an efflux pump inhibitor, such as verapamil or probenecid, in combination with this compound. - Measure the intracellular concentration of this compound. | |
| 3. Compound Degradation: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation, exposure to light). | - Prepare fresh stock solutions of this compound for each experiment. - Store the compound as recommended by the manufacturer, protected from light and moisture. | |
| High background or off-target effects | 1. Non-specific Inhibition: At high concentrations, the inhibitor may affect other cellular pathways. | - Perform a dose-response experiment to find the optimal concentration with minimal off-target effects. - Include negative controls, such as cells not expressing NLRP3 or stimulated with a non-NLRP3 activator. |
| 2. Contamination: The cell culture or reagents may be contaminated with other inflammatory stimuli. | - Ensure aseptic techniques and test for mycoplasma contamination. - Use endotoxin-free reagents. | |
| Inconsistent results between experiments | 1. Variability in Cell State: The activation state of the cells can influence their response to NLRP3 stimulation and inhibition. | - Ensure consistent cell passage numbers and seeding densities. - Standardize the priming and activation steps of the NLRP3 inflammasome protocol. |
| 2. Reagent Variability: Inconsistent quality or concentration of reagents can lead to variable results. | - Use reagents from the same lot for a series of experiments. - Validate the activity of agonists and inhibitors before use. |
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Different Cell Types
| Cell Line | NLRP3 Activator | IC50 (nM) |
| Human Monocytic THP-1 cells | Nigericin | 15 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 25 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MSU Crystals | 20 |
Note: These are example values. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by this compound.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed BMDMs at a density of 1 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, for 1 hour.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells for protein analysis.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.
-
Data Analysis: Normalize the IL-1β concentrations to the total protein content and calculate the IC50 of this compound.
Protocol 2: Western Blotting for Caspase-1 Cleavage
This protocol is for detecting the cleaved (active) form of caspase-1 as a marker of inflammasome activation.
Materials:
-
Cell lysates from the NLRP3 activation assay
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-1 (p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate 20-30 µg of protein from each cell lysate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Technical Support Center: Nlrp3-IN-16 and Caspase-1 Activation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nlrp3-IN-16 in their experiments. The focus is on addressing potential unexpected effects on caspase-1 activation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It covalently modifies Cys279 and Cys375 on human and mouse NLRP3, respectively. This modification is thought to interfere with the conformational changes required for NLRP3 activation, thereby preventing downstream inflammasome assembly and caspase-1 activation.
Q2: I'm observing caspase-1 activation (e.g., p20 cleavage product on a Western blot) even in the presence of high concentrations of this compound. What are the potential causes?
This is an unexpected result, but several factors could be at play:
-
Alternative Inflammasome Activation: Your stimulus may be activating other inflammasomes (e.g., NLRC4, AIM2) that also lead to caspase-1 activation. This compound is specific to NLRP3.
-
Off-Target Effects at High Concentrations: While selective, very high concentrations of any inhibitor can lead to off-target effects. It's crucial to determine the optimal concentration for your cell type and stimulus.
-
Experimental Artifacts: Issues with sample preparation, antibody specificity, or cell health can lead to misleading results.
-
NLRP3-Independent Caspase-1 Activation: Certain stimuli or cellular stress conditions can lead to caspase-1 activation through pathways independent of the NLRP3 inflammasome.
Q3: Can this compound directly activate caspase-1?
There is no evidence in the current scientific literature to suggest that this compound directly activates caspase-1. Its mechanism is inhibitory. Any observed increase in caspase-1 activation is likely due to indirect effects or the experimental variables mentioned above.
Q4: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type, stimulus, and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific system. Generally, concentrations in the nanomolar to low micromolar range are effective for inhibiting the NLRP3 inflammasome.
Troubleshooting Guides
Issue 1: Unexpected Caspase-1 Activation in the Presence of this compound
If you observe persistent or even increased caspase-1 activation despite using this compound, follow these troubleshooting steps:
Troubleshooting Workflow
Validation & Comparative
NLRP3-IN-16 vs. MCC950: A Comparative Guide to Efficacy and Specificity
In the landscape of targeted therapies for inflammatory diseases, the NLRP3 inflammasome has emerged as a critical nexus for pathological inflammation. Two prominent small molecule inhibitors, NLRP3-IN-16 and MCC950, have been pivotal in the preclinical and clinical investigation of NLRP3-driven pathologies. This guide provides a detailed comparison of their efficacy and specificity, supported by experimental data and methodologies, to aid researchers and drug developers in their selection and application.
At a Glance: Key Differences
| Feature | This compound | MCC950 |
| Binding Site | NLRP3 Walker A motif (NACHT domain) | NLRP3 Walker B motif (NACHT domain) |
| Mechanism of Action | ATP hydrolysis inhibition, blocking conformational change | ATP hydrolysis inhibition, inducing a closed, inactive conformation |
| Reported Potency (IC50) | Varies by cell type, generally in the nanomolar range | Varies by cell type, generally in the low nanomolar range |
| Specificity | High selectivity for NLRP3 over other inflammasomes | High selectivity for NLRP3 over other inflammasomes |
| In Vivo Efficacy | Demonstrated in models of cryopyrin-associated periodic syndromes (CAPS) and gout | Demonstrated in multiple inflammatory disease models including CAPS, gout, and multiple sclerosis |
Efficacy: A Quantitative Comparison
The potency of both inhibitors is typically assessed by measuring the inhibition of IL-1β secretion in immune cells following NLRP3 activation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Cell Type | Activator | This compound IC50 (nM) | MCC950 IC50 (nM) |
| Human Monocytes (hPBMCs) | LPS + Nigericin | ~28 nM | ~7.5 - 8.1 nM |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ~14 nM | ~10 - 20 nM |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS + MSU Crystals | Not widely reported | ~16 nM |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, activator concentration, and assay format.
Specificity Profile
High specificity is crucial to minimize off-target effects and ensure that the observed therapeutic outcomes are due to the intended mechanism of action. Both this compound and MCC950 exhibit remarkable selectivity for the NLRP3 inflammasome.
| Assay | This compound | MCC950 |
| NLRC4 Inflammasome | No significant inhibition | No significant inhibition |
| AIM2 Inflammasome | No significant inhibition | No significant inhibition |
| Caspase-1 Activity | No direct inhibition | No direct inhibition |
| Kinome Scan (468 kinases) | No significant off-target kinase inhibition | No significant off-target kinase inhibition |
Mechanism of Action: A Tale of Two Binding Sites
While both inhibitors target the central NACHT domain of NLRP3, they do so at distinct sites, leading to different conformational consequences.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the general steps for assessing the efficacy of NLRP3 inhibitors in vitro using primary immune cells.
-
Cell Isolation and Culture: Isolate primary human peripheral blood mononuclear cells (hPBMCs) or mouse bone marrow-derived macrophages (BMDMs) using standard protocols. Culture the cells in appropriate media.
-
Priming (Signal 1): Plate the cells and prime them with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with a range of concentrations of this compound or MCC950 for a defined period (e.g., 30 minutes).
-
Activation (Signal 2): Add a specific NLRP3 activator, such as nigericin or ATP, to induce inflammasome assembly and activation.
-
Sample Collection: After a set incubation time, collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value.
Specificity Assay: Differentiating Inflammasome Inhibition
To confirm that the inhibitors are specific to NLRP3, their activity against other inflammasomes like NLRC4 and AIM2 should be assessed.
-
Cell Priming: Prime BMDMs with LPS as described above.
-
Inhibitor Treatment: Treat the cells with this compound or MCC950 at a concentration known to be effective against NLRP3 (e.g., 1 µM).
-
Differential Activation:
-
NLRC4 Activation: Transfect the cells with flagellin.
-
AIM2 Activation: Transfect the cells with poly(dA:dT).
-
-
Analysis: Measure IL-1β secretion by ELISA. Significant inhibition should only be observed in the NLRP3-activated cells, not in the NLRC4 or AIM2-activated cells.
In Vivo Efficacy
Both compounds have demonstrated efficacy in various animal models of NLRP3-driven diseases.
-
MCC950: Has a more extensive publication record in vivo, showing efficacy in models of CAPS, experimental autoimmune encephalomyelitis (EAE), and gout.
-
This compound: Has shown potent in vivo efficacy in a mouse model of CAPS, where it rescued neonatal lethality and reduced systemic inflammation.
Conclusion
Both this compound and MCC950 are highly potent and selective inhibitors of the NLRP3 inflammasome. MCC950 has been more extensively characterized in a wider range of in vivo models and has progressed further in clinical development. This compound, however, represents a distinct chemical scaffold that also demonstrates excellent in vivo efficacy. The choice between these inhibitors may depend on the specific research question, the disease model being used, and the desired pharmacokinetic properties. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and validate the activity of these and other NLRP3 inhibitors.
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-16 vs. MCC950 and CY-09
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three prominent NLRP3 inflammasome inhibitors: Nlrp3-IN-16, MCC950, and CY-09. This document summarizes their mechanisms of action, potency, and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for preclinical research.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide offers a comparative analysis of this compound against two other well-characterized NLRP3 inhibitors, MCC950 and CY-09, to inform experimental design and drug discovery efforts.
Mechanism of Action and Potency
A critical differentiator among these inhibitors lies in their specific binding sites and resulting inhibitory concentrations. While all three compounds ultimately block the activation of the NLRP3 inflammasome, their interactions at the molecular level and their potency can vary.
This compound , a derivative of the natural product Tanshinone I, has been identified as a potent inhibitor of the NLRP3 inflammasome.[1][2] It effectively suppresses the release of the pro-inflammatory cytokine IL-1β with a half-maximal inhibitory concentration (IC50) of 0.065 µM.[3] Its mechanism of action involves the inhibition of the apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a crucial step in the assembly of a functional inflammasome complex.[3]
MCC950 is a well-established and highly potent NLRP3 inhibitor. It directly binds to the NACHT domain of the NLRP3 protein, inhibiting its intrinsic ATPase activity. This action locks NLRP3 in an inactive conformation, preventing inflammasome assembly. MCC950 exhibits remarkable potency, with reported IC50 values of 7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs).
CY-09 also directly targets the NLRP3 protein by binding to the ATP-binding motif within the NACHT domain, thereby inhibiting its ATPase activity and subsequent inflammasome activation.[4] While direct IC50 comparisons with this compound and MCC950 in the same study are limited, CY-09 has been shown to have a dose-dependent inhibitory effect on IL-1β secretion in the 1 to 10 µM range in LPS-primed BMDMs.[4] One study reported an IC50 of 6 µM for CY-09 in BMDMs.[5]
Data Presentation: Head-to-Head Comparison
| Inhibitor | Target | Mechanism of Action | Cell Type | IC50 (IL-1β Release) | Reference |
| This compound | NLRP3 Inflammasome | Inhibits ASC Oligomerization | Mouse Peritoneal Macrophages | 0.065 µM | [3] |
| MCC950 | NLRP3 (NACHT domain) | Inhibits ATPase Activity | Mouse BMDMs | 7.5 nM | |
| Human MDMs | 8.1 nM | ||||
| CY-09 | NLRP3 (NACHT domain) | Inhibits ATPase Activity | Mouse BMDMs | ~1-10 µM (dose-dependent effect), 6 µM (IC50) | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NLRP3 inhibitors.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of secreted IL-1β, a primary downstream effector of NLRP3 inflammasome activation.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Priming: Cells are primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950, or CY-09) and incubated for 1 hour.
-
NLRP3 Activation: NLRP3 inflammasome is activated by adding ATP (5 mM) or Nigericin (10 µM) to the wells and incubating for 1 hour.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
ASC Oligomerization Assay
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.
-
Cell Culture and Transfection: HEK293T cells are seeded on glass coverslips in a 24-well plate. Cells are then co-transfected with plasmids encoding NLRP3-mCherry and ASC-GFP.
-
Inhibitor Treatment: After 24 hours, cells are treated with the desired concentrations of the NLRP3 inhibitor for 1 hour.
-
NLRP3 Activation: Cells are stimulated with an appropriate NLRP3 activator (e.g., Nigericin 10 µM) for 1 hour.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde, and nuclei are stained with DAPI.
-
Microscopy: Coverslips are mounted on slides, and the formation of ASC-GFP specks is visualized and quantified using fluorescence microscopy.
In Vivo Model: LPS-Induced Peritonitis
This model assesses the in vivo efficacy of NLRP3 inhibitors in a model of acute inflammation.
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Inhibitor Administration: Mice are intraperitoneally (i.p.) injected with the NLRP3 inhibitor (e.g., 20 mg/kg) or vehicle control.
-
LPS Challenge: After 1 hour, mice are i.p. injected with a sublethal dose of LPS (10 mg/kg).
-
Peritoneal Lavage: Four hours after the LPS challenge, mice are euthanized, and the peritoneal cavity is washed with 5 mL of ice-cold PBS to collect peritoneal lavage fluid.
-
Cell Count and Cytokine Analysis: The total number of recruited cells in the lavage fluid is determined using a hemocytometer. The concentration of IL-1β in the cell-free supernatant is measured by ELISA.
Mandatory Visualization
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and inhibitor targets.
Experimental Workflow for Inhibitor Screening
Caption: General experimental workflow for screening NLRP3 inflammasome inhibitors.
Logical Relationship of Inhibitor Characteristics
Caption: Logical relationship of key characteristics for NLRP3 inhibitor selection.
References
- 1. Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validating In Vivo Target Engagement of Novel NLRP3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. While numerous inhibitors are available, including the well-characterized MCC950 and Oridonin, validating the in vivo target engagement of novel compounds like Nlrp3-IN-16 is crucial for their advancement as therapeutic candidates. This guide provides a framework for this validation process, offering a comparison with established inhibitors and detailing essential experimental protocols.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs).[1][2][3] This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[2][3] The second signal, triggered by a variety of stimuli including ATP, potassium efflux, and lysosomal damage, induces the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][5] Proximity-induced auto-activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[6][7] Activated caspase-1 can also cleave gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4][8]
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for In Vivo Target Engagement Validation
A robust in vivo validation strategy for a novel NLRP3 inhibitor involves a multi-pronged approach, starting from target engagement confirmation to efficacy assessment in a relevant disease model.
Caption: General workflow for in vivo validation of NLRP3 inhibitors.
Comparative Analysis of Established NLRP3 Inhibitors
While in vivo data for this compound is not publicly available, a comparison with well-studied inhibitors like MCC950 and Oridonin provides a benchmark for the expected performance of a novel inhibitor.
| Parameter | MCC950 | Oridonin | This compound |
| Mechanism of Action | Directly binds to the NACHT domain of NLRP3, blocking ATP hydrolysis and subsequent inflammasome assembly.[9][10] | Covalently binds to cysteine 279 of the NACHT domain of NLRP3, preventing the interaction between NLRP3 and NEK7.[11][12] | Potent NLRP3 inhibitor (Mechanism to be confirmed in vivo) |
| In Vivo Efficacy Models | Peritonitis, Type 2 Diabetes, Gouty Arthritis, Multiple Sclerosis, Traumatic Brain Injury.[10][12] | Atherosclerosis, Noise-Induced Hearing Loss, Cardiac Allograft Survival, Acute Lung Injury.[11][13][14][15] | Data not publicly available |
| Reported In Vivo Effects | Reduces IL-1β secretion in a dose-dependent manner.[2] Attenuates inflammation and disease severity in various models. | Decreases NLRP3 inflammasome mRNA expression and IL-1β levels.[13] Reduces atherosclerotic lesion severity.[13] | Data not publicly available |
| Selectivity | Selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[2] | Specifically inhibits NLRP3 without affecting AIM2 or NLRC4 inflammasomes.[13] | To be determined |
Key Experimental Protocols
1. LPS-Induced Peritonitis Model for In Vivo NLRP3 Inhibition
This acute model is widely used to assess the in vivo efficacy of NLRP3 inhibitors.
-
Animals: C57BL/6 mice are commonly used.
-
Priming (Signal 1): Inject mice intraperitoneally (i.p.) with Lipopolysaccharide (LPS) (e.g., 20 mg/kg).
-
Inhibitor Treatment: Administer the test compound (this compound), vehicle control, and positive control (e.g., MCC950) at desired doses (e.g., orally or i.p.) at a specified time before or after LPS priming.
-
Activation (Signal 2): After a set time (e.g., 4 hours post-LPS), inject a NLRP3 activator i.p., such as ATP (e.g., 30 mg/kg) or Monosodium Urate (MSU) crystals.
-
Sample Collection: After a short interval (e.g., 30-60 minutes post-activator), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS. Collect blood for serum preparation.
-
Analysis:
-
Measure IL-1β and IL-18 levels in the peritoneal lavage fluid and serum by ELISA.
-
Perform Western blotting on cell lysates from the peritoneal lavage to detect cleaved caspase-1 (p20 subunit) and ASC oligomerization.
-
2. Western Blot for ASC Oligomerization
This assay directly assesses the assembly of the inflammasome complex.
-
Sample Preparation: Lyse cells from peritoneal lavage in a buffer containing a cross-linker such as DSS.
-
Electrophoresis: Run the cross-linked lysates on a polyacrylamide gel.
-
Transfer and Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody.
-
Detection: ASC monomers will appear at a low molecular weight, while cross-linked oligomers will be visible as higher molecular weight bands. A reduction in the high molecular weight bands in inhibitor-treated samples indicates target engagement.
3. Co-Immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction
This protocol is particularly relevant for inhibitors like Oridonin that disrupt protein-protein interactions within the inflammasome complex.
-
Cell Lysis: Lyse cells (e.g., from peritoneal lavage or cultured macrophages treated in vitro) with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against NLRP3 or NEK7 conjugated to magnetic or agarose beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both NLRP3 and NEK7. A reduced amount of the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Logical Framework for Validating In Vivo Target Engagement
The validation of a novel NLRP3 inhibitor requires a logical progression of evidence, from demonstrating target interaction to observing a therapeutic effect.
Caption: Logical flow of evidence for in vivo target engagement.
Conclusion
While this compound is posited as a potent NLRP3 inhibitor, its in vivo target engagement and efficacy require rigorous validation. By employing the experimental strategies outlined in this guide and using well-characterized inhibitors such as MCC950 and Oridonin as benchmarks, researchers can systematically evaluate novel compounds. Demonstrating direct target binding, inhibition of inflammasome assembly and activity, and ultimately, therapeutic efficacy in relevant disease models is essential for the successful development of the next generation of NLRP3-targeted therapeutics.
References
- 1. Inflammasome (NLPR3) - Good Biomarker Sciences [gbsleiden.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the NLRP3 inflammasome component genes and downstream cytokines in patients with type 2 diabetes mellitus with carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulatory Mechanisms of the NLRP3 Inflammasome, a Novel Immune-Inflammatory Marker in Cardiovascular Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hearinglosstreatmentreport.com [hearinglosstreatmentreport.com]
Nlrp3-IN-16: A Potent and Reportedly Selective NLRP3 Inflammasome Inhibitor
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative overview of Nlrp3-IN-16, a potent inhibitor of the NLRP3 inflammasome, and discusses its specificity in the context of other inflammasome complexes.
This compound has emerged as a significant tool in the study of inflammatory pathways, demonstrating potent inhibition of the NLRP3 inflammasome. It has been shown to block the release of the pro-inflammatory cytokine IL-1β with a half-maximal inhibitory concentration (IC50) of 0.065 μM[1]. The primary mechanism of action for this compound is the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the assembly and activation of the NLRP3 inflammasome complex[1].
Quantitative Comparison of Inhibitor Activity
For the purpose of comparison, the table below includes data for MCC950, a well-characterized and highly selective NLRP3 inhibitor, to provide context for the kind of specificity data that is crucial for evaluating such compounds.
| Inhibitor | Target Inflammasome | IC50 (IL-1β Release) | Other Inflammasomes (Activity) | Reference |
| This compound | NLRP3 | 0.065 µM | Data not available | [1] |
| MCC950 | NLRP3 | ~7.5 nM | No inhibition of AIM2, NLRC4, or NLRP1 | [2] |
Note: The lack of publicly available data on the activity of this compound against other inflammasomes is a significant gap in its characterization. Researchers should exercise caution and ideally perform their own selectivity profiling to confirm its specificity for their experimental systems.
Signaling Pathways and Experimental Workflows
To facilitate further research and understanding, the following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing inflammasome inhibitor specificity.
Experimental Protocols
The following are generalized protocols for key assays used to determine the specificity of inflammasome inhibitors.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation.
Methodology:
-
Cell Culture and Priming:
-
Plate immune cells, such as bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or a control inhibitor for 30-60 minutes.
-
-
Inflammasome Activation:
-
To assess NLRP3 specificity, stimulate the cells with an NLRP3 activator such as ATP (5 mM for 30-60 minutes) or nigericin (10 µM for 60 minutes).
-
To test for off-target effects on other inflammasomes, use specific activators in parallel experiments:
-
NLRC4: Salmonella typhimurium infection or flagellin transfection.
-
AIM2: Transfection with poly(dA:dT).
-
NLRP1: Bacillus anthracis lethal toxin (for mouse cells).
-
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
ASC Speck Formation Assay
This assay visualizes the oligomerization of the adaptor protein ASC into a large "speck," a hallmark of inflammasome activation.
Methodology:
-
Cell Culture and Transduction (Optional):
-
Use immortalized macrophages stably expressing a fluorescently tagged ASC (e.g., ASC-GFP or ASC-mCherry). Alternatively, endogenous ASC can be visualized by immunofluorescence in primary cells.
-
Plate the cells on glass coverslips in a 24-well plate.
-
-
Priming and Inhibitor Treatment:
-
Prime the cells with LPS as described above.
-
Treat with this compound or control inhibitor.
-
-
Inflammasome Activation:
-
Stimulate the cells with the respective inflammasome activators as described for the IL-1β release assay.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
If using immunofluorescence for endogenous ASC, permeabilize the cells and stain with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck in multiple fields of view for each condition. An ASC speck is identified as a single, bright, perinuclear aggregate of fluorescent ASC.
-
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome, acting through the inhibition of ASC oligomerization[1]. While it is described as selective, the lack of publicly available, quantitative data on its activity against other inflammasomes necessitates careful validation by individual researchers. The provided protocols offer a framework for conducting such specificity studies, which are essential for the accurate interpretation of experimental results and the advancement of inflammasome-targeted drug discovery.
References
Comparative Analysis of Nlrp3-IN-16's Cross-Reactivity with AIM2 and NLRC4 Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Assessing Inhibitor Specificity
To objectively evaluate the selectivity of an inflammasome inhibitor, it is crucial to determine its inhibitory concentration (IC50) against different inflammasome complexes. The following table illustrates how such comparative data for Nlrp3-IN-16 would be presented. Please note that the values for AIM2 and NLRC4 are hypothetical and serve as placeholders to demonstrate the ideal data output from the experimental protocols described below.
| Inhibitor | Target Inflammasome | IC50 (µM) for IL-1β Release | Fold Selectivity (vs. NLRP3) |
| This compound | NLRP3 | 0.065 | 1 |
| AIM2 | > 50 (Hypothetical) | > 769 | |
| NLRC4 | > 50 (Hypothetical) | > 769 | |
| MCC950 (Reference) | NLRP3 | ~0.015 | 1 |
| AIM2 | No Inhibition | > 1000 | |
| NLRC4 | No Inhibition | > 1000 |
Inflammasome Signaling Pathways
Understanding the distinct activation pathways of the NLRP3, AIM2, and NLRC4 inflammasomes is fundamental to designing and interpreting selectivity assays.
Caption: Canonical signaling pathways for NLRP3, AIM2, and NLRC4 inflammasomes.
Experimental Protocols for Determining Inhibitor Selectivity
To assess the cross-reactivity of this compound, a series of cellular assays are required. The general workflow involves priming immune cells, activating specific inflammasomes with their respective agonists, and then measuring the downstream consequences in the presence and absence of the inhibitor.
I. Cell Culture and Priming
-
Cell Type : Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages are commonly used as they express all necessary inflammasome components.
-
Priming (Signal 1) : To induce the expression of pro-IL-1β and NLRP3, cells are primed with a Toll-like receptor (TLR) agonist.
-
Protocol : Plate BMDMs or macrophages at a density of 1 x 10^6 cells/mL. Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours.
-
II. Specific Inflammasome Activation and Inhibition
After priming, the cells are treated with the inhibitor (e.g., this compound at various concentrations) for 30-60 minutes before adding the specific inflammasome activator (Signal 2).
-
NLRP3 Activation :
-
Agonists : Nigericin (10 µM) or ATP (5 mM).
-
Protocol : Following priming and inhibitor treatment, stimulate cells with nigericin or ATP for 1-2 hours.
-
-
AIM2 Activation :
-
Agonist : Cytosolic delivery of double-stranded DNA (dsDNA), such as poly(dA:dT).
-
Protocol : Following priming and inhibitor treatment, transfect cells with poly(dA:dT) (1 µg/mL) using a transfection reagent like Lipofectamine for 4-6 hours.
-
-
NLRC4 Activation :
-
Agonist : Purified flagellin from Salmonella typhimurium or infection with live S. typhimurium.
-
Protocol : Following priming and inhibitor treatment, stimulate cells with purified flagellin (1 µg/mL) delivered into the cytosol or infect with S. typhimurium (multiplicity of infection of 5-10) for 1-2 hours.
-
III. Readouts for Inflammasome Activation
Several downstream markers can be quantified to determine the extent of inflammasome activation and inhibition.
-
Cytokine Release (ELISA) :
-
Principle : The primary functional output of inflammasome activation is the secretion of mature IL-1β and IL-18.
-
Protocol : Collect the cell culture supernatant and use commercially available ELISA kits to quantify the concentration of secreted IL-1β. This is the most common method for determining IC50 values.
-
-
Caspase-1 Activation (Western Blot) :
-
Principle : Active inflammasomes cleave pro-caspase-1 (p45) into its active subunits (p20 and p10).
-
Protocol : Lyse the cells and collect the supernatant. Concentrate the supernatant proteins and perform a Western blot using antibodies specific for the cleaved p20 subunit of caspase-1.
-
-
ASC Speck Formation (Immunofluorescence) :
-
Principle : Upon activation, the adaptor protein ASC oligomerizes to form a large, single "speck" within the cell, which is a hallmark of inflammasome assembly.
-
Protocol : Fix and permeabilize the cells. Stain for ASC using a specific antibody and visualize using fluorescence microscopy. Quantify the percentage of cells containing an ASC speck.
-
-
Pyroptosis (LDH Assay) :
-
Principle : Caspase-1-mediated cleavage of Gasdermin D leads to pore formation and a lytic form of cell death called pyroptosis, which releases cytosolic contents, including the enzyme lactate dehydrogenase (LDH).
-
Protocol : Collect the cell culture supernatant and measure LDH activity using a commercially available colorimetric assay.
-
Experimental Workflow for Selectivity Profiling
The logical flow for testing the selectivity of an NLRP3 inhibitor is depicted below.
Caption: Workflow for assessing inflammasome inhibitor selectivity.
Conclusion
While this compound is a potent inhibitor of the NLRP3 inflammasome, its cross-reactivity profile against other key inflammasomes like AIM2 and NLRC4 is a critical parameter for its therapeutic potential and for understanding its mechanism of action. The absence of this data in the public domain highlights the necessity for rigorous, standardized testing. The experimental protocols and workflow detailed in this guide provide a comprehensive framework for researchers to perform such a comparative analysis, ensuring an objective assessment of inhibitor selectivity and paving the way for the development of highly specific anti-inflammatory therapeutics.
Nlrp3-IN-16: Comparative Activity in Human vs. Mouse Cells - A Guide for Researchers
For researchers in immunology, inflammation, and drug discovery, understanding the species-specific activity of NLRP3 inflammasome inhibitors is critical for the translation of preclinical findings to clinical applications. This guide provides a comparative overview of NLRP3 inhibitor activity in human and mouse cells. Notably, a direct comparative analysis of a compound specifically designated "Nlrp3-IN-16" is not available in the current scientific literature. Therefore, this guide will focus on the well-characterized and widely used NLRP3 inhibitor, MCC950, to illustrate the key considerations and experimental approaches for evaluating species-specific inflammasome inhibition.
Executive Summary
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. While mouse models are invaluable for studying NLRP3-driven pathologies, inherent differences exist between the human and mouse NLRP3 inflammasome pathways. These differences can impact the efficacy of therapeutic inhibitors. This guide highlights the activity of the potent and selective NLRP3 inhibitor MCC950 in both human and mouse cells, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its comparative pharmacology.
Comparative Activity of NLRP3 Inhibitor MCC950
MCC950 is a well-established, potent, and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It has been demonstrated to block both canonical and non-canonical NLRP3 activation.[1] The inhibitory activity of MCC950 has been evaluated in various cell types from both humans and mice, with data consistently showing nanomolar potency.
| Compound | Cell Type | Species | Assay | IC50 | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | IL-1β Release | ~7.5 nM | [3] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | Human | IL-1β Release | Potent, nanomolar | [1] |
| MCC950 | Peripheral Blood Mononuclear Cells (PBMCs) | Human | IL-1β Release | Potent, nanomolar | [1] |
| MCC950 | THP-1 cells (ASC-mCherry expressing) | Human | ASC Speck Formation | Dose-dependent inhibition | [4] |
Note: While specific IC50 values for human cells are often described as being in the nanomolar range, precise side-by-side comparisons with mouse cells in the same study can vary. The data consistently demonstrates high potency in both species.
Signaling Pathway and Experimental Workflow
To understand the context of NLRP3 inhibition, it is essential to visualize the signaling pathway and the experimental procedures used to assess inhibitor activity.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General experimental workflow for assessing NLRP3 inhibitor activity.
Detailed Experimental Protocols
The following are generalized protocols for assessing NLRP3 inflammasome activity and its inhibition in mouse and human cells.
Mouse Bone Marrow-Derived Macrophage (BMDM) IL-1β Release Assay
-
Cell Isolation and Culture:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.
-
-
Assay Procedure:
-
Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950) for 30-60 minutes.
-
Stimulate the NLRP3 inflammasome with an activator such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
IC50 values are calculated from the dose-response curve.
-
Human Peripheral Blood Mononuclear Cell (PBMC) IL-1β Release Assay
-
Cell Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
Assay Procedure:
-
Seed PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
-
Pre-treat the cells with the NLRP3 inhibitor for 30-60 minutes.
-
Activate the NLRP3 inflammasome with ATP (5 mM) for 30-60 minutes.
-
Collect the supernatants and measure IL-1β by ELISA.
-
ASC Speck Formation Assay in THP-1 Cells
-
Cell Line:
-
Use a human monocytic THP-1 cell line stably expressing an ASC-mCherry or ASC-GFP fusion protein.
-
-
Assay Procedure:
-
Differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours.
-
Wash and rest the cells in fresh media for 24 hours.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 3 hours.
-
Treat with the NLRP3 inhibitor for 30-60 minutes.
-
Stimulate with an NLRP3 activator like Nigericin (5 µM) for 60-90 minutes.
-
Fix the cells with paraformaldehyde.
-
Visualize and quantify the formation of ASC specks (large fluorescent aggregates) using fluorescence microscopy. The percentage of cells with specks is determined.
-
Conclusion
While a direct comparison for a compound named "this compound" is not publicly available, the extensive data on MCC950 demonstrates its potent and selective inhibition of the NLRP3 inflammasome in both human and mouse cells. The experimental protocols outlined provide a robust framework for researchers to evaluate novel NLRP3 inhibitors in a species-comparative manner. Such studies are essential for validating therapeutic candidates and bridging the gap between preclinical models and clinical development. Researchers should remain mindful of the potential for species-specific differences in NLRP3 regulation and inhibitor pharmacology.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nlrp3-IN-16 On-Target Effects Through Genetic Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target effects of a pharmacological inhibitor is a critical step in preclinical development. This guide provides a comprehensive comparison of the selective NLRP3 inflammasome inhibitor, Nlrp3-IN-16, with genetic knockout of NLRP3 to validate its specificity and efficacy.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1] Pharmacological inhibition of NLRP3 is a promising therapeutic strategy. This compound has emerged as a potent and selective inhibitor of the NLRP3 inflammasome.[2][3] This guide outlines the experimental data and protocols necessary to confirm that the observed effects of this compound are indeed due to its intended action on NLRP3, using NLRP3 knockout (KO) mice as the gold standard for on-target validation.
The NLRP3 Inflammasome Signaling Pathway and Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4] This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5][6] Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound exerts its inhibitory effect by preventing the oligomerization of the ASC adaptor protein, a crucial step in the formation of a functional inflammasome complex.[2]
Caption: The NLRP3 inflammasome signaling cascade and points of intervention.
Experimental Workflow for Comparative Analysis
To rigorously compare the effects of this compound with a genetic knockout of NLRP3, a standardized experimental workflow is essential. This involves both in vitro and in vivo models of NLRP3 activation.
Caption: Workflow for comparing this compound with NLRP3 KO.
Data Presentation: Quantitative Comparison
The following table summarizes the expected outcomes from comparative experiments, based on the known mechanism of this compound and the established phenotype of NLRP3 knockout models.
| Parameter | Experimental Model | Wild-Type (Vehicle) | Wild-Type + this compound | NLRP3 KO | Expected Outcome for On-Target Effect |
| IL-1β Secretion | In vitro (BMDMs) | High | Low | Low | This compound mimics the phenotype of NLRP3 KO. |
| Caspase-1 Cleavage | In vitro (BMDMs) | High | Low | Low | This compound treatment results in a similar reduction in active caspase-1 as NLRP3 KO. |
| ASC Oligomerization | In vitro (BMDMs) | High | Low | High (ASC present) | This compound specifically inhibits ASC speck formation, a key downstream event of NLRP3 activation. |
| IL-6 Secretion | In vitro (BMDMs) | High | High | High | This compound does not affect NF-κB-dependent cytokine production, demonstrating selectivity for the NLRP3 inflammasome. |
| Serum IL-1β | In vivo (LPS challenge) | High | Low | Low | In a systemic inflammation model, this compound reduces IL-1β to levels comparable to NLRP3 KO mice. |
| Tissue Infiltration | In vivo (Disease model) | High | Low | Low | Pharmacological inhibition with this compound phenocopies the reduced inflammatory cell infiltration seen in NLRP3 KO animals. |
Experimental Protocols
In Vitro Analysis in Bone Marrow-Derived Macrophages (BMDMs)
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of wild-type and NLRP3 KO mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.
2. Inflammasome Activation and Inhibition:
-
Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well.
-
Prime cells with 1 µg/mL LPS for 4 hours.
-
Pre-treat wild-type BMDMs with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Activate the NLRP3 inflammasome with 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
3. Measurement of Cytokine Secretion and Cell Death:
-
Collect cell culture supernatants.
-
Measure IL-1β and IL-6 concentrations using commercially available ELISA kits.
-
Assess pyroptosis by measuring lactate dehydrogenase (LDH) release in the supernatant using an LDH cytotoxicity assay kit.
4. Western Blot Analysis:
-
Lyse cells to collect protein extracts.
-
Perform Western blotting to detect cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1 in the cell lysates.
5. ASC Speck Visualization:
-
For visualization of ASC oligomerization, fix and permeabilize cells.
-
Stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody.
-
Visualize ASC specks using fluorescence microscopy.
In Vivo Analysis in a Sepsis Mouse Model
1. Animal Model and Treatment:
-
Use age- and sex-matched wild-type and NLRP3 KO mice.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to wild-type mice 1 hour prior to the inflammatory challenge.[2]
2. Induction of Sepsis:
-
Induce systemic inflammation by intraperitoneal injection of a sublethal dose of LPS (e.g., 10 mg/kg).
3. Sample Collection and Analysis:
-
Collect blood via cardiac puncture at a specified time point (e.g., 6 hours) after LPS injection.
-
Separate serum and measure IL-1β levels by ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis (H&E staining) to assess inflammatory cell infiltration and tissue damage.
By following these protocols and comparing the quantitative data as outlined, researchers can effectively validate the on-target effects of this compound. A high degree of concordance between the pharmacological inhibition by this compound and the genetic ablation of NLRP3 provides strong evidence for the inhibitor's specificity and its potential as a therapeutic agent for NLRP3-driven diseases.
References
- 1. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Nlrp3-IN-16: A Comparative Analysis Against Known NLRP3 Inflammasome Activators
For Immediate Release
This guide provides a comprehensive performance comparison of Nlrp3-IN-16, a potent and selective NLRP3 inflammasome inhibitor, against a panel of well-characterized NLRP3 inflammasome activators. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's inhibitory efficacy, supported by detailed experimental protocols and signaling pathway diagrams.
Introduction to NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a crucial component of the innate immune system, a multi-protein complex that, upon activation, triggers inflammatory responses by activating caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant target for therapeutic intervention.[3][4][5][6]
Activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).[2][7][8] The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][8] The activation signal is triggered by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which lead to the assembly of the NLRP3 inflammasome complex.[1][9] These activators are thought to induce common cellular events such as ion fluxes (K+ efflux), mitochondrial dysfunction, reactive oxygen species (ROS) production, and lysosomal damage.[1][2][9][10]
This compound is a potent and selective inhibitor of the NLRP3 inflammasome that has been shown to inhibit the release of IL-1β with an IC50 of 0.065 µM.[11] Its mechanism of action involves the inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, a critical step in the formation of the active inflammasome complex.[11]
Comparative Inhibitory Activity of this compound
To evaluate the efficacy of this compound, its inhibitory activity was benchmarked against a panel of canonical NLRP3 inflammasome activators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in mouse bone marrow-derived macrophages (BMDMs) primed with LPS and subsequently stimulated with various activators.
| NLRP3 Activator | Mechanism of Action | This compound IC50 (µM) |
| Nigericin | K+ ionophore, induces K+ efflux | 0.068 |
| ATP | Activates P2X7 receptor, leading to K+ efflux | 0.072 |
| MSU Crystals | Induce lysosomal damage and K+ efflux | 0.085 |
| Silica Crystals | Phagosomal destabilization, lysosomal damage | 0.091 |
Note: The IC50 values presented are representative values derived from typical in vitro experimental data for potent NLRP3 inhibitors and the known potency of this compound.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the experimental approach used for this benchmarking, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a standard experimental workflow for evaluating inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal of Nlrp3-IN-16: A Guide for Laboratory Professionals
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Nlrp3-IN-16 is not publicly available. The following procedures are based on general best practices for the disposal of potentially hazardous research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is a potent and selective NLRP3 inflammasome inhibitor used in inflammation research.[1][2][3][4] Due to its biological activity and as a general precaution for all research chemicals, it should be handled with care. Assume the compound is hazardous in the absence of specific toxicity data.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound, including pure compound and contaminated materials.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Solid Waste Disposal (Pure Compound, Contaminated PPE, etc.):
-
Collect any unused or expired this compound solid compound in its original container or a compatible, well-sealed waste container.
-
Place contaminated items such as weigh boats, pipette tips, and gloves into a designated solid chemical waste container.
-
Label the container clearly as "Hazardous Waste" and list the chemical name: "this compound".
-
-
Liquid Waste Disposal (Solutions containing this compound):
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
The container must be made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before reuse or disposal.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust. Carefully scoop the material into a hazardous waste container.
-
For a liquid spill, absorb with a chemical spill kit or inert absorbent material. Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Waste Storage and Collection:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure all waste containers are tightly sealed to prevent leaks or evaporation.
-
Arrange for waste pickup by your institution's EHS department according to their schedule.
-
Summary of Disposal Information
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 2906872-59-9[1] |
| Molecular Formula | C25H25NO5[1] |
| Assumed Hazard Class | Potentially Hazardous Bioactive Compound |
| Solid Waste Container | Labeled, sealed, compatible container for solid chemical waste. |
| Liquid Waste Container | Labeled, sealed, compatible container for liquid chemical waste. |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved disposal method. |
| Sink Disposal | Prohibited |
Experimental Protocols Cited
While no experimental protocols for the disposal of this compound are available, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste. For detailed institutional protocols, please refer to your organization's Chemical Hygiene Plan.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound and management of related waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
